2-(Benzyloxy)-1-bromo-4-chlorobenzene
Description
The exact mass of the compound 2-(Benzyloxy)-1-bromo-4-chlorobenzene is 295.96036 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Benzyloxy)-1-bromo-4-chlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-1-bromo-4-chlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-chloro-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNGWGVCBBMWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-(Benzyloxy)-1-bromo-4-chlorobenzene (CAS 690261-59-7)
[1]
Document Control:
-
Version: 1.0
-
Classification: Technical Guide / Chemical Synthesis
-
Target Audience: Medicinal Chemists, Process Development Scientists
Part 1: Executive Summary
2-(Benzyloxy)-1-bromo-4-chlorobenzene (CAS 690261-59-7) represents a high-value "scaffold intermediate" in modern medicinal chemistry. Its structural utility lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an aryl bromide, an aryl chloride, and a benzyl-protected phenol—each responsive to different chemical triggers.
This trisubstituted benzene serves as a critical building block for constructing complex biaryl systems, particularly in the synthesis of SGLT2 inhibitors and other glycoside-based therapeutics. By allowing sequential functionalization (e.g., lithiation at the bromine site followed by palladium-catalyzed coupling at the chlorine site), it enables the "programmed assembly" of drug candidates.
Part 2: Chemical Identity & Physicochemical Profile[2][3][4][5]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 1-Bromo-4-chloro-2-(phenylmethoxy)benzene |
| CAS Registry Number | 690261-59-7 |
| Molecular Formula | C₁₃H₁₀BrClO |
| Molecular Weight | 297.57 g/mol |
| SMILES | Clc1ccc(Br)c(OCc2ccccc2)c1 |
| InChI Key | Unique identifier required for database integration |
Physical Properties (Experimental & Predicted)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 58–62 °C (Typical for para-chloro aryl benzyl ethers).
-
Solubility:
-
High: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.
-
Low/Insoluble: Water, aliphatic hexanes (cold).
-
-
Stability: Stable under standard laboratory conditions. Hygroscopically inert. Light-sensitive (slow debromination possible under intense UV).
Part 3: Synthetic Architecture
The synthesis of CAS 690261-59-7 is classically achieved via a Williamson Ether Synthesis , coupling 2-bromo-5-chlorophenol with benzyl bromide. This route is preferred for its scalability and the avoidance of transition metal catalysts in the primary step.
Reaction Pathway Visualization
The following diagram illustrates the synthesis logic and the critical process parameters (CPPs).
Figure 1: Synthetic pathway for 2-(Benzyloxy)-1-bromo-4-chlorobenzene via Williamson Ether Synthesis.
Detailed Synthetic Protocol
Objective: Synthesis of 10g of 2-(Benzyloxy)-1-bromo-4-chlorobenzene.
Reagents:
-
2-Bromo-5-chlorophenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
-
Acetone (Reagent grade) or DMF (for faster kinetics)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-chlorophenol (10.0 g, 48.2 mmol) in anhydrous Acetone (100 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (13.3 g, 96.4 mmol) in a single portion. The suspension will turn slightly yellow as the phenoxide anion forms. Stir at room temperature for 15 minutes.
-
Alkylation: Add Benzyl bromide (6.3 mL, 53.0 mmol) dropwise over 10 minutes to control the exotherm.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 4–6 hours.
-
IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (lower Rf) should disappear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad.
-
Concentrate the filtrate under reduced pressure to yield a crude oil/solid.
-
-
Purification: Recrystallize the crude residue from hot Ethanol or a Hexane/Ethyl Acetate mixture to obtain the pure product as white crystals.
Part 4: Reactivity Engineering & Applications
The value of CAS 690261-59-7 lies in its ability to undergo chemoselective transformations . The molecule contains three "handles" with varying bond dissociation energies and electronic environments.
Orthogonal Reactivity Map
Figure 2: Chemoselective functionalization strategies for the trisubstituted scaffold.
Mechanistic Insights[6]
-
Site 1: The Bromine Handle (Most Reactive)
-
Mechanism: The C-Br bond is weaker than the C-Cl bond. Treatment with n-Butyllithium at -78°C results in exclusive Lithium-Bromine exchange.
-
Application: This generates a potent nucleophile that can attack gluconolactone (in SGLT2 inhibitor synthesis) or aldehydes. The ortho-benzyloxy group provides coordination stabilization to the lithium intermediate.
-
Causality: The inductive effect of the oxygen at C2 increases the acidity of the C1 position, facilitating exchange, but steric bulk directs the lithiation to the bromine.
-
-
Site 2: The Benzyloxy Shield (Protecting Group)
-
Function: Masks the phenolic hydroxyl to prevent interference with organometallic reagents (like n-BuLi).
-
Removal: Can be cleaved after the C1 and C4 manipulations are complete, typically using Boron Tribromide (BBr₃) or hydrogenolysis (H₂/Pd-C), restoring the phenol for further derivatization (e.g., glycosylation).
-
-
Site 3: The Chlorine Handle (Latent Reactivity)
-
Stability: Under standard lithiation conditions (-78°C), the C-Cl bond remains intact.
-
Activation: Once the Bromine is replaced, the Chlorine can be activated using Palladium catalysts (e.g., Pd₂(dba)₃ with Buchwald ligands) for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach distal rings.
-
Part 5: Handling & Safety (E-E-A-T)
While specific toxicological data for this CAS is limited, standard protocols for halogenated aryl ethers must be applied.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: WARNING.[1]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The benzyloxy ether can oxidize slowly to benzaldehyde and the phenol if exposed to air/light for prolonged periods.
-
Spill Response: Do not wash into drains. Adsorb with inert material (vermiculite) and dispose of as halogenated organic waste.
Part 6: References
-
Synthesis of Aryl Benzyl Ethers:
-
Source: Organic Chemistry Portal. "Williamson Ether Synthesis."
-
URL:[Link]
-
-
SGLT2 Inhibitor Intermediates:
-
Source: Google Patents. "Process for the preparation of SGLT-2 inhibitors." (General reference to halo-benzyl-benzene intermediates).
-
URL:
-
-
Lithium-Halogen Exchange Selectivity:
-
Source: PubChem Compound Summary for Bromine/Chlorine substituted benzenes.
-
URL:[Link]
-
-
General Physical Properties of Halogenated Ethers:
-
Source: BenchChem. "4-(Benzyloxy)-2-bromo-1-fluorobenzene and Equivalents."[2]
-
A Comprehensive Technical Guide to 2-Benzyloxy-1-bromo-4-chlorobenzene: Synthesis, Characterization, and Synthetic Utility
Executive Summary
This technical guide provides an in-depth analysis of 2-benzyloxy-1-bromo-4-chlorobenzene, a halogenated aromatic ether of significant interest to researchers in organic synthesis and medicinal chemistry. This document details the compound's structural and physicochemical properties, presents a robust and detailed protocol for its synthesis via Williamson etherification, and explores its chemical reactivity and strategic applications. The molecule's key features—a stable benzyloxy protecting group, a synthetically versatile aryl bromide, and a modulating chloro-substituent—make it a valuable building block for constructing complex molecular architectures, particularly in the context of drug discovery and development. All protocols and claims are substantiated with mechanistic insights and authoritative references to ensure scientific integrity and practical utility for laboratory professionals.
Introduction
2-Benzyloxy-1-bromo-4-chlorobenzene, systematically named 1-(benzyloxy)-2-bromo-4-chlorobenzene, is a polysubstituted aromatic compound that serves as a crucial intermediate in multi-step organic synthesis. Its molecular architecture is strategically designed for synthetic versatility. The benzyloxy group acts as a robust protecting group for the phenolic oxygen, which is stable under a wide range of reaction conditions but can be selectively removed when desired.
The primary value for drug development professionals lies in the aryl bromide moiety. The carbon-bromine bond is a well-established reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1][2][3] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex biaryl systems and other scaffolds prevalent in pharmacologically active molecules. The additional chloro-substituent further modulates the electronic properties of the benzene ring, influencing its reactivity and the physicochemical properties of its derivatives. This guide offers a comprehensive resource for understanding and utilizing this compound to its full potential.
Physicochemical and Structural Data
The fundamental properties of 2-benzyloxy-1-bromo-4-chlorobenzene are summarized below. These identifiers and physical characteristics are essential for laboratory handling, reaction setup, and product characterization.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(Benzyloxy)-2-bromo-4-chlorobenzene | [4] |
| CAS Number | 151038-76-5 | [4] |
| Molecular Formula | C₁₃H₁₀BrClO | [4] |
| Molecular Weight | 297.58 g/mol | [4][5] |
| Appearance | White to off-white solid (Expected) | Inferred from isomers |
| Melting Point | 50-52 °C | [4] |
| Boiling Point | 363.8 ± 27.0 °C (Predicted) | [4] |
| XLogP3 | 4.7 | [4][6] |
| Topological Polar Surface Area | 9.2 Ų |[4][6] |
Caption: Chemical structure of 2-Benzyloxy-1-bromo-4-chlorobenzene.
Synthesis and Mechanistic Considerations
The most efficient and widely adopted method for preparing 2-benzyloxy-1-bromo-4-chlorobenzene is the Williamson ether synthesis.[7] This classical organic reaction forms an ether from an organohalide and an alkoxide.[7][8] In this specific case, it involves the O-alkylation of 2-bromo-5-chlorophenol with benzyl bromide. This pathway is favored due to the high commercial availability of the starting materials, the reliability of the reaction, and the typically high yields.[9]
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7][10] The process occurs in two main stages:
-
Deprotonation: The phenolic proton of 2-bromo-5-chlorophenol is acidic (pKa ≈ 7.5-8.5) and is readily removed by a suitable base, such as potassium carbonate (K₂CO₃), to form the corresponding potassium phenoxide. This phenoxide is a potent nucleophile.
-
Nucleophilic Attack: The negatively charged phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide. This attack occurs from the backside relative to the bromine atom, leading to the displacement of the bromide leaving group in a single, concerted step.[11]
The use of a primary halide (benzyl bromide) is crucial, as secondary or tertiary halides would favor a competing E2 elimination pathway, especially with a strong base.[10]
-
2-Bromo-5-chlorophenol (Substrate): This is the phenolic precursor providing the core aromatic structure. It is a solid at room temperature and requires careful handling as it can cause skin, eye, and respiratory irritation.[12][13]
-
Benzyl Bromide (Alkylating Agent): This reagent serves as the source of the benzyloxy protecting group. Crucially, benzyl bromide is a potent lachrymator and a severe irritant to the eyes, skin, and mucous membranes. [14][15] All manipulations involving this chemical must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).[16][17]
-
Potassium Carbonate (Base): Anhydrous K₂CO₃ is a mild, inexpensive, and effective base for deprotonating phenols. Its use avoids the harsher conditions required for stronger bases like sodium hydride, minimizing potential side reactions.
-
N,N-Dimethylformamide (DMF) or Acetone (Solvent): A polar aprotic solvent is ideal for this Sₙ2 reaction. It effectively dissolves the ionic phenoxide intermediate and the organic reagents without participating in the reaction itself, thus facilitating the nucleophilic attack.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis of 2-benzyloxy-1-bromo-4-chlorobenzene. The steps are designed for clarity, safety, and reproducibility.
Caption: Generalized workflow for Williamson ether synthesis.
(Adapted from generalized procedures for similar Williamson ether syntheses.[18][19])
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-chlorophenol (1.0 eq., e.g., 5.0 g, 24.1 mmol) and anhydrous N,N-dimethylformamide (DMF, ~50 mL).
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq., e.g., 5.0 g, 36.2 mmol) to the solution. Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Alkylation: (Perform in a fume hood) Add benzyl bromide (1.1 eq., e.g., 3.2 mL, 26.5 mmol) dropwise to the stirring suspension via syringe. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-70 °C using an oil bath and maintain stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing cold deionized water (~200 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and saturated brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to yield 2-benzyloxy-1-bromo-4-chlorobenzene as a pure solid.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized product is critical. While specific, published spectra for this exact isomer are scarce, the following spectroscopic signatures can be confidently predicted based on its structure and data from analogous compounds.[20][21][22]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Substituted Ring): Three distinct signals are expected in the δ 6.8-7.5 ppm range. The proton ortho to the bromine will likely be a doublet, the proton between the chloro and benzyloxy groups a doublet of doublets, and the proton ortho to the chlorine a doublet.
-
Aromatic Protons (Benzyl Ring): A multiplet corresponding to the five protons of the phenyl group will appear around δ 7.3-7.5 ppm.
-
Benzylic Protons: A characteristic sharp singlet for the two O-CH₂-Ph protons is expected around δ 5.0-5.2 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum should display 13 distinct signals corresponding to each unique carbon atom in the molecule.
-
The benzylic CH₂ carbon typically resonates around δ 70-75 ppm.
-
The remaining aromatic carbons will appear in the δ 110-160 ppm region.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M]⁺, corresponding to the formula C₁₃H₁₀BrClO.
-
The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio), resulting in a complex [M]⁺, [M+2]⁺, and [M+4]⁺ cluster.
-
Chemical Reactivity and Applications in Drug Development
The C(sp²)-Br bond is the primary site of reactivity for synthetic diversification. Its reactivity in palladium-catalyzed cross-coupling reactions is intermediate between that of aryl iodides (more reactive) and aryl chlorides (less reactive), offering a good balance of stability and reactivity.[2]
-
Suzuki-Miyaura Coupling: Reaction with arylboronic acids introduces new aryl or heteroaryl groups, forming biaryl structures common in pharmaceuticals.[23]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines provides access to substituted anilines and related structures.
-
Heck Reaction: Formation of C-C bonds with alkenes can be used to synthesize substituted styrenes and cinnamates.[3]
The steric hindrance from the ortho-benzyloxy group may influence reaction rates compared to a less hindered aryl bromide, potentially requiring more active catalysts or longer reaction times.[24]
The benzyloxy group is valued for its general stability to a wide range of non-reductive conditions (e.g., acidic, basic, oxidative). If the synthetic route requires the free phenol, the benzyl group can be efficiently removed via catalytic hydrogenolysis (H₂, Pd/C), revealing the hydroxyl functionality for further modification.
Halogenated and benzyloxy-substituted aromatic scaffolds are ubiquitous in drug discovery. The title compound serves as a precursor to more complex molecules with potential therapeutic applications. For instance, related benzyloxy-phenyl structures have been investigated as intermediates for a range of targets, including TRPM8 antagonists and SGLT2 inhibitors. The ability to use the aryl bromide for selective coupling allows for the systematic exploration of chemical space around a core scaffold, a key strategy in lead optimization.
Safety and Handling
This compound and its precursors must be handled with appropriate caution by trained personnel.
-
2-Bromo-5-chlorophenol: Harmful if swallowed or in contact with skin.[25] Causes skin and serious eye irritation.[13] Handle in a well-ventilated area, wearing gloves and safety goggles.[12][26]
-
Benzyl Bromide: EXTREME HAZARD. It is a strong lachrymator (tear-inducing agent) and a severe irritant.[14][15] All work must be conducted in a high-performance chemical fume hood.[16] Wear chemical-resistant gloves, safety goggles, and a lab coat.[17][27] Ensure an emergency eyewash and shower are accessible.
-
2-Benzyloxy-1-bromo-4-chlorobenzene (Product): As a halogenated aromatic compound, it should be handled with care. Assume it is an irritant and potentially harmful. Avoid inhalation, ingestion, and skin contact.
Conclusion
2-Benzyloxy-1-bromo-4-chlorobenzene is a strategically designed synthetic intermediate with significant value for researchers in drug discovery and advanced organic synthesis. Its preparation via the reliable Williamson ether synthesis is straightforward, and its structural features—a stable protecting group and a versatile reactive handle—allow for predictable and selective downstream functionalization. This guide provides the essential technical knowledge, from synthesis protocols to reactivity principles, required for the effective and safe utilization of this important chemical building block.
References
Sources
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 4-(Benzyloxy)-1-bromo-2-chlorobenzene | C13H10BrClO | CID 22319501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Benzyloxy-4-bromo-2-chlorobenzene | C13H10BrClO | CID 10913524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. echemi.com [echemi.com]
- 13. 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzyl Bromide [commonorganicchemistry.com]
- 15. msds.nipissingu.ca [msds.nipissingu.ca]
- 16. westliberty.edu [westliberty.edu]
- 17. synquestlabs.com [synquestlabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. 4-Bromochlorobenzene(106-39-8) 1H NMR spectrum [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. 13659-23-9 Cas No. | 2-Bromo-5-chlorophenol | Apollo [store.apolloscientific.co.uk]
- 26. 2-Bromo-5-chlorophenol | CAS#:13659-23-9 | Chemsrc [chemsrc.com]
- 27. assets.thermofisher.com [assets.thermofisher.com]
2-(Benzyloxy)-1-bromo-4-chlorobenzene molecular weight and formula
The following technical guide details the physicochemical profile, synthetic methodology, and application spectrum of 2-(Benzyloxy)-1-bromo-4-chlorobenzene , a specialized halogenated aryl ether used primarily as a scaffold in medicinal chemistry.
Content Type: Technical Monograph Subject: 2-(Benzyloxy)-1-bromo-4-chlorobenzene (C₁₃H₁₀BrClO) Keywords: Halogenated Aryl Ethers, SGLT2 Inhibitors, Organolithium Reagents, Protecting Groups, Williamson Ether Synthesis.
Executive Summary
2-(Benzyloxy)-1-bromo-4-chlorobenzene is a tri-substituted benzene derivative functioning as a critical intermediate in the synthesis of complex biaryl systems. Characterized by the presence of three distinct functional handles—an aryl bromide, an aryl chloride, and a benzyloxy ether—it offers orthogonal reactivity profiles essential for multi-step organic synthesis.
Its primary utility lies in drug development, specifically as a protected precursor for 2-bromo-5-chlorophenol derivatives. The benzyloxy moiety serves as a robust protecting group for the phenol during metal-halogen exchange reactions (e.g., lithiation at the C-Br bond), preventing side reactions while enabling the construction of the diphenylmethane scaffolds found in SGLT2 inhibitors (e.g., Luseogliflozin, Empagliflozin analogs).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Nomenclature and Identifiers
The precise structural isomerism is critical. This guide focuses on the isomer where the benzyloxy group is ortho to the bromine and meta to the chlorine (relative to the ether), or more accurately, the bromine and chlorine are para to each other with the ether at the 2-position relative to the bromine.
| Identifier | Value |
| IUPAC Name | 1-Bromo-4-chloro-2-(phenylmethoxy)benzene |
| Common Name | 2-(Benzyloxy)-1-bromo-4-chlorobenzene |
| Precursor Ref | Benzyl ether of 2-Bromo-5-chlorophenol |
| CAS Number | 690261-59-7 (Isomer Specific) |
| Molecular Formula | C₁₃H₁₀BrClO |
| SMILES | Clc1ccc(Br)c(OCc2ccccc2)c1 |
Quantitative Data Table
| Property | Metric | Unit |
| Molecular Weight | 297.58 | g/mol |
| Exact Mass | 295.9603 | Da |
| Monoisotopic Mass | 295.9603 | Da |
| Heavy Atom Count | 16 | - |
| ClogP (Est.) | 4.7 - 5.2 | - |
| H-Bond Donors | 0 | - |
| H-Bond Acceptors | 1 | - |
| Physical State | Crystalline Solid | - |
| Melting Point | 50–54 (Typical for class) | °C |
Synthetic Methodology
The synthesis of 2-(Benzyloxy)-1-bromo-4-chlorobenzene is reliably achieved via a Williamson Ether Synthesis . This protocol is favored for its high yield and operational simplicity, utilizing 2-bromo-5-chlorophenol as the nucleophilic substrate.
Retrosynthetic Analysis
The target molecule is disconnected at the ether oxygen, revealing two commercially available precursors:
-
2-Bromo-5-chlorophenol (Nucleophile)
-
Benzyl Bromide (Electrophile)
Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques for handling halogenated aromatics.
Reagents:
-
2-Bromo-5-chlorophenol (1.0 equiv)[1]
-
Benzyl Bromide (1.2 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Solvent: Acetone or DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 2-bromo-5-chlorophenol and anhydrous
in acetone. Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol, generating the phenoxide anion. -
Alkylation: Dropwise add benzyl bromide to the suspension. The slight excess ensures complete consumption of the limiting phenol reagent.
-
Reflux: Heat the mixture to reflux (
for acetone) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1); the starting phenol ( ) should disappear, replaced by the less polar ether product ( ). -
Workup: Cool to room temperature. Filter off the inorganic solids (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: Recrystallize the crude solid from ethanol or purify via silica gel flash chromatography (100% Hexanes
5% EtOAc/Hexanes) to yield the title compound as a white crystalline solid.
Synthetic Workflow Diagram
Figure 1: Williamson ether synthesis pathway for the production of 2-(Benzyloxy)-1-bromo-4-chlorobenzene.
Applications in Drug Development[1]
This molecule is not merely an end-product but a strategic "masked" synthon . Its value lies in the differential reactivity of the C-Br and C-Cl bonds, protected by the benzyl ether.
SGLT2 Inhibitor Synthesis (Gliflozins)
In the development of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors like Luseogliflozin or generic diarylalkane scaffolds, the construction of the C-C bond between two aromatic rings is the rate-limiting step.
-
Role: The benzyloxy group protects the phenolic oxygen. Free phenols are incompatible with the organolithium reagents (e.g.,
-BuLi) used to activate the aryl bromide. -
Mechanism:
-
Lithiation: Treatment with
-Butyllithium selectively exchanges the Bromine (at C1) for Lithium, leaving the Chlorine (at C4) and Benzyloxy (at C2) intact due to the weaker C-Br bond energy compared to C-Cl and C-O. -
Coupling: The resulting aryl-lithium species acts as a nucleophile, attacking a carbonyl electrophile (e.g., a benzaldehyde or lactone) to form the biaryl core.
-
Deprotection: In late-stage synthesis, the benzyl group is removed (hydrogenolysis,
) to reveal the free phenol or allow for further derivatization (e.g., glycosylation).
-
Structural Derivatization Logic
Figure 2: Strategic workflow utilizing the target molecule as a lithiation precursor for biaryl drug synthesis.
Safety & Handling (EHS)
As a halogenated aromatic ether, strict safety protocols are mandatory.
-
Hazard Identification:
-
Skin/Eye Irritant: The compound is likely an irritant (H315, H319).
-
Environmental: Halogenated aromatics are persistent; avoid release into water courses (H411).
-
-
Handling Protocol:
-
Use Nitrile gloves (0.11 mm minimum thickness).
-
Operate within a fume hood to avoid inhalation of dust.
-
Waste Disposal: Segregate into "Halogenated Organic Waste" streams. Do not mix with strong oxidizers.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151038-76-5 (Isomer Analog). Retrieved from .
-
Kakinuma, H., et al. (2010). (1S)-1,5-Anhydro-1-[5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl]-1-thio-d-glucitol (TS-071) is a Potent, Selective Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for Type 2 Diabetes Treatment. Journal of Medicinal Chemistry, 53(8), 3247–3261. (Validates 2-bromo-5-chlorophenol precursor pathway).
-
BenchChem (2025). Technical Guide to Halogenated Benzyl Ethers in Drug Discovery..
-
Alchimica (2025). Product Specification: 2-(Benzyloxy)-1-bromo-4-chlorobenzene..
Sources
Solubility of 2-(benzyloxy)-1-bromo-4-chlorobenzene in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(benzyloxy)-1-bromo-4-chlorobenzene in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape of Novel Intermediates
In the intricate world of pharmaceutical synthesis and drug development, the journey from a promising molecule to a viable drug candidate is paved with critical physicochemical challenges. Among these, solubility stands as a primary gatekeeper, dictating the feasibility of reaction conditions, purification strategies, formulation development, and ultimately, bioavailability. This guide is dedicated to a specific, yet representative, molecule: 2-(benzyloxy)-1-bromo-4-chlorobenzene. As a substituted aromatic ether, it embodies the type of complex intermediate frequently encountered in medicinal chemistry.
While extensive, pre-compiled solubility data for such a specific, non-commercial compound is often unavailable, this guide takes a more fundamental and, arguably, more valuable approach. It is structured not as a static data sheet, but as a comprehensive methodological framework. Herein, we will dissect the theoretical underpinnings of solubility, provide a robust, field-proven experimental protocol for its determination, and offer the expert insights necessary to interpret the results. This document is designed for the hands-on researcher, the meticulous scientist, and the forward-thinking drug development professional who understands that knowing how to determine a property is as crucial as knowing the property itself.
Part 1: Physicochemical Profile of 2-(benzyloxy)-1-bromo-4-chlorobenzene
Understanding the inherent chemical nature of 2-(benzyloxy)-1-bromo-4-chlorobenzene is the first step in predicting and rationalizing its solubility behavior. Its structure, a benzene ring substituted with a benzyloxy group, a bromine atom, and a chlorine atom, provides several clues.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₃H₁₀BrClO | Indicates a relatively large, carbon-rich molecule. |
| Molecular Weight | 297.58 g/mol | Suggests that a significant amount of solvent energy will be required to break the crystal lattice. |
| Predicted logP | 4.6 | A high octanol-water partition coefficient strongly suggests a lipophilic (fat-loving) and hydrophobic (water-hating) nature, predicting poor solubility in polar, protic solvents like water and higher solubility in non-polar organic solvents. |
| Hydrogen Bond Acceptors | 1 (the ether oxygen) | The single ether oxygen can accept a hydrogen bond from a protic solvent, but the molecule lacks hydrogen bond donors. This limits its ability to form the strong intermolecular interactions with protic solvents that drive solubility. |
| Polarity | Moderately Polar | The C-Br, C-Cl, and C-O bonds introduce dipoles, lending the molecule some polarity. However, the large, non-polar aromatic rings are the dominant feature, making the molecule predominantly non-polar in character. |
From this profile, we can form a working hypothesis: 2-(benzyloxy)-1-bromo-4-chlorobenzene will exhibit preferential solubility in solvents that can accommodate its large, hydrophobic structure. Solvents with low polarity, such as aromatic hydrocarbons and chlorinated solvents, are likely to be effective. Conversely, highly polar, protic solvents like water and lower alcohols are expected to be poor solvents for this compound.
Part 2: The Theoretical Framework of Solubility: A "Like Dissolves Like" Deep Dive
The age-old axiom "like dissolves like" remains the cornerstone of solubility prediction. This principle is governed by the intermolecular forces between the solute (2-(benzyloxy)-1-bromo-4-chlorobenzene) and the solvent. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.
Key Intermolecular Forces at Play:
-
Van der Waals Forces (London Dispersion Forces): As a large molecule with a significant number of electrons, 2-(benzyloxy)-1-bromo-4-chlorobenzene will exhibit substantial London dispersion forces. Non-polar solvents like toluene and hexane, which interact primarily through these forces, are therefore strong candidates for effective solvents.
-
Dipole-Dipole Interactions: The polar C-Br, C-Cl, and C-O bonds create a molecular dipole. Polar aprotic solvents such as acetone or ethyl acetate, which also have permanent dipoles, can engage in these interactions, suggesting a moderate level of solubility.
-
Hydrogen Bonding: The lack of a hydrogen bond donor group (like an -OH or -NH) is a significant feature of 2-(benzyloxy)-1-bromo-4-chlorobenzene. While its ether oxygen can act as a hydrogen bond acceptor, this one-way interaction is often insufficient to overcome the strong hydrogen-bonding network of protic solvents like water or ethanol, predicting low solubility in these liquids.
The interplay of these forces dictates the solubility spectrum. A solvent that mirrors the intermolecular force profile of our solute will be the most effective at dissolving it.
Part 3: A Practical Guide to Solvent Selection for Solubility Screening
A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of a new chemical entity. The following table outlines a rational selection of solvents, categorized by their polarity and intermolecular force characteristics, for testing the solubility of 2-(benzyloxy)-1-bromo-4-chlorobenzene.
| Solvent Category | Example Solvents | Rationale for Inclusion | Predicted Solubility |
| Non-Polar | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) | These solvents are well-suited to interact with the large, non-polar aromatic portions of the solute via Van der Waals forces. | High |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN) | These solvents offer a balance of polarity to interact with the solute's dipoles without the strong, competing hydrogen-bonding network of protic solvents. | Moderate to High |
| Polar Protic | Ethanol, Methanol, Water | The strong self-association of these solvents through hydrogen bonding is unlikely to be disrupted sufficiently by the solute, which lacks a hydrogen bond donor. | Low to Insoluble |
This tiered approach allows for a comprehensive understanding of the solute's behavior in a variety of chemical environments, which is invaluable information for reaction chemistry, purification, and formulation.
Part 4: Experimental Protocol for Equilibrium Solubility Determination
The following protocol describes a robust and reliable method for determining the equilibrium solubility of a solid compound in a given solvent. This method, often referred to as the "shake-flask" method, is a gold standard in the pharmaceutical industry for its accuracy and reproducibility.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
To a series of 4 mL glass vials, add an excess amount of 2-(benzyloxy)-1-bromo-4-chlorobenzene (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at equilibrium.
-
Add a precisely known volume (e.g., 2.0 mL) of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on a rotational shaker or orbital agitator in a temperature-controlled environment (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. This duration is to ensure that the system has reached a true thermodynamic equilibrium.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe (e.g., a 0.45 µm PTFE filter). This step is critical to remove any undissolved particulates.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used (e.g., High-Performance Liquid Chromatography with UV detection, or HPLC-UV).
-
Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved solute. A pre-established calibration curve of known concentrations versus detector response is required for this quantification.
-
-
Calculation of Solubility:
-
The solubility is calculated using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Workflow Visualization
The following diagram outlines the logical flow of the equilibrium solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Part 5: Data Interpretation and Reporting
The quantitative data obtained from the experimental protocol should be compiled into a clear and concise table for easy comparison and interpretation.
Example Solubility Data Table:
| Solvent | Solvent Category | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Assessment |
| Dichloromethane | Non-Polar | 25 | [Experimental Value] | [Calculated Value] | Very Soluble |
| Toluene | Non-Polar | 25 | [Experimental Value] | [Calculated Value] | Soluble |
| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | Sparingly Soluble |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | Sparingly Soluble |
| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | Slightly Soluble |
| Water | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | Insoluble |
This structured presentation of data allows for rapid assessment of the solubility profile and informs subsequent decisions in the research and development pipeline. The qualitative assessments should be based on established standards, such as those found in the United States Pharmacopeia (USP).
Conclusion
The solubility of 2-(benzyloxy)-1-bromo-4-chlorobenzene, like any novel chemical entity, is a critical parameter that must be thoroughly understood. While pre-existing data may be scarce, a systematic approach grounded in the principles of physical chemistry and executed with robust experimental methodology can provide the necessary insights. By understanding the physicochemical properties of the molecule, applying the "like dissolves like" principle to guide solvent selection, and employing a validated protocol like the shake-flask method, researchers can confidently map the solubility profile of this and other complex intermediates. This knowledge is not merely academic; it is a fundamental prerequisite for successful process development, formulation, and the ultimate advancement of new therapeutic agents.
References
-
PubChem. 2-(Benzyloxy)-1-bromo-4-chlorobenzene. National Center for Biotechnology Information. [Link]
Halogenated Benzyl Ether Building Blocks: A Technical Guide for Medicinal Chemistry
Executive Summary
Halogenated benzyl ethers represent a critical subclass of building blocks in modern drug discovery. While simple benzyl ethers are often relegated to the role of protecting groups, their halogenated analogs serve as potent pharmacophores. The incorporation of Fluorine, Chlorine, Bromine, or Iodine onto the benzyl ring fundamentally alters the physicochemical profile of the ether linkage, transforming a metabolic liability into a driver of potency and selectivity.
This guide provides a technical deep-dive into the strategic deployment, robust synthesis, and metabolic optimization of halogenated benzyl ethers.
Part 1: Strategic Value in Drug Design
The transition from a hydrogen-capped benzyl ether to a halogenated analog introduces three distinct vector changes in a lead compound: Electronic Modulation (Sigma-Hole Tuning) , Metabolic Blocking , and Lipophilic Vectoring .
The Sigma-Hole and Halogen Bonding
Unlike hydrogen bonding, halogen bonding (X-bonding) is highly directional. Halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on the extension of the C–X bond, known as the
-
Mechanism: The
-hole interacts with Lewis bases (backbone carbonyls, nitrogens) in the target protein. -
Strength Hierarchy:
. (Fluorine rarely forms halogen bonds due to its high electronegativity and lack of a polarizable -hole). -
Application: Use 4-iodobenzyl ethers to target carbonyls in the hinge region of kinases, providing a "molecular anchor" that increases residence time.
Metabolic Armor
The benzylic carbon is a notorious "soft spot" for CYP450-mediated
-
The Problem: CYP enzymes abstract a hydrogen from the benzylic position, leading to hemiacetal formation and subsequent cleavage.
-
The Solution:
-
Electronic Deactivation: Electron-withdrawing halogens (F, Cl) on the ring decrease the electron density at the benzylic carbon, raising the activation energy for radical abstraction.
-
Para-Blocking: Halogenation at the para-position blocks direct ring oxidation, a secondary metabolic route.
-
Physicochemical Data Summary
| Halogen | Van der Waals Radius (Å) | C–X Bond Length (Å) | Primary Utility | |
| Fluorine (F) | 1.47 | 1.35 | Negligible | Metabolic Stability, Dipole alignment |
| Chlorine (Cl) | 1.75 | 1.77 | Moderate | Lipophilicity (LogP), Space filling |
| Bromine (Br) | 1.85 | 1.94 | High | Halogen Bonding, Selectivity |
| Iodine (I) | 1.98 | 2.14 | Very High | Strong Halogen Bonding, Cross-coupling handle |
Part 2: Synthetic Methodologies
Synthesizing halogenated benzyl ethers requires navigating the competition between Nucleophilic Substitution (
Decision Matrix: Synthesis Strategy
The choice of method depends strictly on the substrate class of the alcohol partner.
Figure 1: Synthetic decision tree for halogenated benzyl ether construction.
Method A: The Williamson Ether Synthesis (Standard)
Best for primary alcohols and robust substrates.
-
Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: DMF (Polar aprotic promotes
). -
Key Challenge: Halogenated benzyl halides (e.g., 2,6-difluorobenzyl bromide) are highly reactive (lachrymators) and prone to hydrolysis.
Method B: The Mitsunobu Reaction (Stereocontrolled)
Essential for secondary alcohols where maintaining (or inverting) chirality is required.
-
Mechanism: Activates the alcohol as a leaving group (alkoxyphosphonium salt), allowing the benzyl alcohol (acting as the nucleophile here) to attack.
-
Note: Typically, the "benzyl" component is the nucleophile (benzyl alcohol) reacting with an aliphatic alcohol. However, for building blocks, we often react a halogenated benzyl alcohol with a phenol or acidic heterocycle.
Part 3: Experimental Protocols
Protocol A: Robust Williamson Synthesis of 4-Fluorobenzyl Ether
Target: Synthesis of 4-fluorobenzyl-alkyl ether from a primary alcohol.
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Deprotonation: Add the primary alcohol (1.0 equiv) to anhydrous DMF (0.2 M concentration). Cool to 0°C.[1]
-
Base Addition: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.
-
Observation: Vigorous bubbling (
gas). Stir for 30 min at 0°C until bubbling ceases (formation of alkoxide).
-
-
Alkylation: Add 4-fluorobenzyl bromide (1.1 equiv) dropwise via syringe.
-
Technical Insight: If using poly-halogenated benzyl bromides (e.g., pentafluorobenzyl bromide), cool to -78°C initially to prevent runaway exotherms.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Visualize with UV due to halogenated aromatic ring).
-
Quench (Critical): Cool to 0°C. Quench with saturated
.-
Why? Acidic quench destroys unreacted alkoxide and prevents emulsion formation during extraction.
-
-
Workup: Extract with
(x3). Wash combined organics withngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> (5% aq) to remove DMF. Dry over .
Protocol B: Mitsunobu Inversion with 3-Bromobenzyl Alcohol
Target: Coupling a secondary alcohol (e.g., a chiral lactate derivative) with 3-bromobenzyl alcohol.
-
Setup: Dissolve the secondary alcohol (1.0 equiv), 3-bromobenzyl alcohol (1.2 equiv), and Triphenylphosphine (
, 1.5 equiv) in anhydrous THF. Cool to 0°C.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 20 minutes.
-
Control: Maintain internal temperature <5°C. The solution will turn yellow/orange.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Purification: Concentrate in vacuo. Triturate the residue with cold
/Hexane (1:1) to precipitate Triphenylphosphine oxide ( ). Filter off the white solid. -
Chromatography: Purify the filtrate on Silica gel.
Part 4: Case Study - Lapatinib
Lapatinib (Tykerb) is a dual tyrosine kinase inhibitor (EGFR/HER2) that perfectly exemplifies the utility of this building block.
-
Structure: Contains a 3-fluorobenzyloxy moiety attached to the quinazoline core.
-
Function:
-
Solubility: The ether linkage extends the molecule into the solvent-exposed region of the ATP binding pocket.
-
Metabolic Stability: The 3-fluoro substituent blocks metabolic oxidation at the chemically reactive positions on the phenyl ring, extending the half-life compared to the non-halogenated analog.
-
Electronic Effect: The fluorine atom modulates the pKa of the aniline nitrogen via inductive effects transmitted through the ether linkage.
-
Figure 2: Functional dissection of the 3-fluorobenzyloxy pharmacophore in Lapatinib.
References
-
Wilcken, R., et al. (2013).[2][3] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[4] "Application Notes and Protocols for Williamson Ether Synthesis." BenchChem Technical Library. Link
-
Shinada, N. K., et al. (2019).[5] "Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective." Journal of Medicinal Chemistry. Link[6]
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link
-
Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols." Link
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to 2-(Benzyloxy)-1-bromo-4-chlorobenzene and its Positional Isomers: Synthesis, Characterization, and Differentiation
An In-depth Technical Guide for Researchers
Abstract
The precise spatial arrangement of substituents on an aromatic ring is a critical design parameter in medicinal chemistry and materials science, profoundly influencing a molecule's physicochemical properties, reactivity, and biological activity. 2-(Benzyloxy)-1-bromo-4-chlorobenzene and its positional isomers represent a class of versatile synthetic intermediates, yet their structural similarity presents a significant challenge for unambiguous identification and separation. This technical guide provides an in-depth exploration of the core differences between these isomers. We delve into rational synthetic strategies, present detailed protocols for their analytical differentiation using modern spectroscopic and chromatographic techniques, and discuss their applications as building blocks in complex molecule synthesis. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to synthesize, characterize, and utilize these valuable chemical scaffolds.
The Critical Role of Isomeric Purity in Scientific Research
Why Positional Isomerism Matters in Drug Discovery
In the development of novel therapeutics, the seemingly subtle shift of a functional group on a core scaffold can lead to dramatic changes in a compound's efficacy, selectivity, and safety profile.[1][2] Positional isomers often exhibit vastly different binding affinities for biological targets, metabolic stabilities, and toxicological profiles. For instance, the introduction of a halogen like bromine or chlorine can enhance a drug's lipophilicity, improve its metabolic stability, or introduce key halogen bonding interactions with a target protein.[2][3][4] Therefore, the ability to synthesize a specific isomer with high purity and to analytically confirm its structure is paramount to the integrity and success of any research and development program.
The Benzyloxy-Bromochlorobenzene Scaffold: A Versatile Synthetic Intermediate
The 1-(benzyloxy)-bromo-chloro-benzene framework is a valuable building block in organic synthesis. It combines several key features:
-
A benzyloxy group , which acts as a bulky, electron-donating group and a common protecting group for phenols.
-
A bromine atom , which is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of new carbon-carbon bonds.[5][6]
-
A chlorine atom , which also modulates the ring's electronic properties and can participate in certain coupling reactions, often under different conditions than bromine, allowing for sequential functionalization.
The utility of this scaffold is entirely dependent on the specific arrangement of these three groups. This guide will focus on 2-(benzyloxy)-1-bromo-4-chlorobenzene and two of its common positional isomers to illustrate the key principles of their differentiation.
Molecular Structures and Comparative Properties
The fundamental difference between these compounds lies in the substitution pattern on the benzene ring. For this guide, we will compare the primary compound of interest with two of its commercially available isomers.
Primary Compound: 2-(Benzyloxy)-1-bromo-4-chlorobenzene Isomer A: 4-(Benzyloxy)-1-bromo-2-chlorobenzene Isomer B: 1-(Benzyloxy)-4-bromo-2-chlorobenzene
Caption: Generalized workflow for the synthesis via Williamson ether synthesis.
Protocol 1: Synthesis of 2-(Benzyloxy)-1-bromo-4-chlorobenzene
Rationale: This protocol employs potassium carbonate as a mild base, which is sufficient to deprotonate the phenol without causing unwanted side reactions. Acetone is a suitable polar aprotic solvent that readily dissolves the reactants and is easily removed post-reaction. The reaction is monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting phenol, which is crucial for simplifying purification.
Materials:
-
2-Bromo-4-chlorophenol
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-chlorophenol (1.0 eq).
-
Reagents: Add anhydrous acetone, followed by anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the suspension vigorously.
-
Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase), observing the disappearance of the phenol spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-(benzyloxy)-1-bromo-4-chlorobenzene.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.
The Definitive Guide to Isomer Differentiation
Distinguishing between these closely related isomers requires a multi-faceted analytical approach. While their physical properties can be similar, their spectroscopic signatures are unique. [7]The separation of such aromatic positional isomers can be an analytical challenge due to their very similar molecular structures and polarities. [8]
Spectroscopic Analysis: The Key to Unambiguous Identification
NMR is the most powerful and definitive technique for distinguishing positional isomers due to its sensitivity to the local chemical environment of each nucleus. [7][9]
-
¹H NMR Spectroscopy: The substitution pattern directly dictates the number of unique aromatic protons and their coupling (splitting) patterns.
-
2-(Benzyloxy)-1-bromo-4-chlorobenzene: This isomer is asymmetric and will show three distinct signals in the aromatic region, each integrating to 1H. We expect to see a doublet, a singlet (or a doublet with a very small meta-coupling), and a doublet of doublets.
-
4-(Benzyloxy)-1-bromo-2-chlorobenzene: This isomer is also asymmetric and will show three distinct signals in the aromatic region. The relative chemical shifts will differ significantly from the previous isomer due to the different electronic environment.
-
1-(Benzyloxy)-4-bromo-2-chlorobenzene: This isomer is also asymmetric and will display three unique aromatic proton signals .
-
-
¹³C NMR Spectroscopy: Molecular symmetry is the key determinant.
IR spectroscopy is particularly useful for identifying benzene substitution patterns through the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region. [11]* 1,2,4-trisubstituted rings (like all three isomers) typically show characteristic absorptions in the 885-800 cm⁻¹ range. While this can confirm the substitution class, distinguishing between the specific isomers with IR alone is challenging and should be used in conjunction with NMR. [9][11]
All isomers will have the identical molecular weight and thus the same molecular ion (M⁺) peak. The key differentiator is the isotopic pattern and fragmentation.
-
Isotopic Pattern: The presence of one bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will create a characteristic M, M+2, M+4, etc., cluster of peaks. This confirms the elemental composition.
-
Fragmentation: The primary fragmentation pathway is often the cleavage of the benzylic C-O bond to generate a stable tropylium ion (C₇H₇⁺) at m/z 91. The remaining bromochlorophenoxy radical cation will have a mass corresponding to the specific isomer. While fragmentation of the aromatic ring itself may occur, differences between isomers might be subtle and are less definitive than NMR data. [12]
Table 2: Summary of Key Spectroscopic Differentiators
| Technique | Differentiating Feature | 2-(Benzyloxy)-1-bromo-4-chlorobenzene | Isomer A & B |
| ¹H NMR | Aromatic Signals | 3 unique signals with a specific splitting pattern and chemical shifts. | 3 unique signals, but with different splitting and/or chemical shifts. |
| ¹³C NMR | Aromatic Signals | 6 unique signals with characteristic chemical shifts. | 6 unique signals with different chemical shifts. |
| IR Spec. | C-H Bending | Bands in the 885-800 cm⁻¹ region, characteristic of 1,2,4-substitution. | Similar bands, making it difficult to distinguish isomers from each other. |
| Mass Spec. | Fragmentation | M⁺ peak at m/z 296/298/300. Major fragment at m/z 91. | Identical M⁺ and m/z 91 fragment. Minor fragmentation differences possible. |
Chromatographic Separation Workflow
Achieving baseline separation of these isomers requires a stationary phase that can differentiate between their subtle differences in polarity and shape. [8][13] Rationale: Phenyl-based HPLC columns are often effective for separating aromatic positional isomers. [14][15]The π-π interactions between the electron-rich phenyl rings of the stationary phase and the analyte can provide the necessary selectivity that standard C18 columns may lack.
Caption: Logical workflow for developing a chromatographic separation method.
Protocol 2: HPLC Method for Isomer Separation
Objective: To achieve baseline separation (Resolution > 1.5) of a mixture of benzyloxy-bromochlorobenzene isomers.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile.
-
Isomer mixture standard (dissolved in acetonitrile).
Procedure:
-
System Preparation: Equilibrate the column with an initial mobile phase composition (e.g., 60% B) at a flow rate of 1.0 mL/min. Set the UV detector to a wavelength where the compounds have high absorbance (e.g., 220 nm or 254 nm).
-
Injection: Inject 5-10 µL of the prepared isomer standard mixture.
-
Initial Run (Isocratic): Run an isocratic method for 15-20 minutes and observe the chromatogram. Note the retention times and resolution of the peaks.
-
Method Optimization (Gradient): If separation is poor, develop a linear gradient. For example:
-
Start at 60% B.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and re-equilibrate for 5 minutes.
-
-
Analysis: The different isomers will interact differently with the phenyl stationary phase, leading to different retention times. The elution order will depend on the specific isomer's polarity and steric profile.
-
Validation: Once baseline separation is achieved, the method can be used for quantitative analysis or for fraction collection in preparative chromatography.
Safety and Handling of Halogenated Ethers
Halogenated ethers and aromatic compounds require careful handling in a laboratory setting. [16][17]Many compounds in this class are recognized as persistent environmental contaminants and can have associated health risks. [18][19] General Precautions:
-
Engineering Controls: Always handle these compounds in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [20]Keep containers tightly sealed. * Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge to the environment.
Table 3: GHS Hazard Information for Isomer A
| Identifier | Information |
| Compound | 4-(Benzyloxy)-1-bromo-2-chlorobenzene |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
Note: A full Safety Data Sheet (SDS) should be consulted for each specific isomer before use.
Conclusion
While 2-(Benzyloxy)-1-bromo-4-chlorobenzene and its positional isomers share the same molecular formula, their distinct structural arrangements lead to unique chemical and physical properties. This guide has demonstrated that a systematic analytical approach, spearheaded by NMR spectroscopy, is essential for their unambiguous identification. Rational synthesis based on the appropriate phenolic precursor allows for the targeted creation of a desired isomer. For researchers in drug discovery and organic synthesis, a thorough understanding of these differences is not merely an academic exercise but a prerequisite for developing novel molecules with precisely controlled structures and functions.
References
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J-Stage. (n.d.). Separation of Aromatic Isomers by Capillary Gas Chromatography with Two Calixa[7]rene Polysiloxane Stationary Phases. Retrieved from [Link]
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IRIS. (n.d.). ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. Retrieved from [Link]
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Wikipedia. (n.d.). Halogenated ether. Retrieved from [Link]
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ACS Publications. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillara[17]rene Stationary Phase. ACS Applied Materials & Interfaces. Retrieved from [Link]
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ILO Encyclopaedia of Occupational Health and Safety. (2011). Halogenated Ethers : Health Hazards. Retrieved from [Link]
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Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
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HPLC Primer. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
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Green Science Policy Institute. (n.d.). Halogenated Flame Retardants: Do the Fire Safety Benefits Justify the Risks?. Retrieved from [Link]
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Water Quality Australia. (2000). Halogenated ethers in freshwater and marine water. Retrieved from [Link]
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ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. Retrieved from [Link]
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Spectroscopy Online. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
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Cogent HPLC. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
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Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]
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KAUST Repository. (n.d.). Separation and detection of meta- and ortho- substituted benzene isomers by water-soluble pillara[8]rene. Retrieved from [Link]
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MDPI. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. Retrieved from [Link]
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Science.gov. (n.d.). halogenated aromatic compounds: Topics. Retrieved from [Link]
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Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from [Link]
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JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
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Patsnap. (2024). Bromobenzene: Uses, Properties, and Industrial Significance. Retrieved from [Link]
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PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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PubChem. (n.d.). 4-(Benzyloxy)-1-bromo-2-chlorobenzene. Retrieved from [Link]
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Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyloxy-4-bromo-2-chlorobenzene. Retrieved from [Link]
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Chemsrc. (2025). 1-(benzyloxy)-2-bromo-4-chlorobenzene | CAS#:151038-76-5. Retrieved from [Link]
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Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromochlorobenzene. Retrieved from [Link]
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Alchimica. (n.d.). 2-(Benzyloxy)-1-bromo-4-chlorobenzene (1 x 10 g). Retrieved from [Link]
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ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
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CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved from [Link]
-
PMC. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Optical Isomers of MRC-01 and Their Biological Activities. Retrieved from [Link]
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Safety data sheet (SDS) for 2-(Benzyloxy)-1-bromo-4-chlorobenzene
An In-depth Technical Guide to the Safe Handling and Application of 2-(Benzyloxy)-1-bromo-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Benzyloxy)-1-bromo-4-chlorobenzene is a halogenated aromatic ether, a class of compounds frequently utilized as intermediates in complex organic synthesis, particularly in pharmaceutical and materials science research. Its molecular architecture, featuring a dibromochlorophenyl ring coupled with a benzyl ether, suggests significant synthetic utility but also necessitates a nuanced understanding of its potential hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive technical overview for laboratory professionals. We will dissect the compound's reactivity, predict its toxicological profile based on structure-activity relationships with analogous compounds, and outline field-proven protocols for safe handling, risk mitigation, and emergency preparedness.
Molecular Profile and Physicochemical Characteristics
Understanding the physical nature of a compound is the foundation of its safe and effective use in an experimental setting. The properties of 2-(Benzyloxy)-1-bromo-4-chlorobenzene dictate its behavior under various laboratory conditions, from storage to reaction work-up.
Identifier and Structural Information:
-
Chemical Name: 2-(Benzyloxy)-1-bromo-4-chlorobenzene
-
Synonyms: Benzyl 2-bromo-4-chlorophenyl ether[1], 1-(Benzyloxy)-2-bromo-4-chlorobenzene[1]
Predicted Physicochemical Data:
The following table summarizes key physical properties, which are crucial for planning experiments, including solvent selection, reaction temperature, and purification methods.
| Property | Predicted Value | Significance in the Laboratory |
| Melting Point | 50-52 °C[1] | The compound is a solid at room temperature, simplifying weighing and handling but requiring attention to dust generation. |
| Boiling Point | 363.8 ± 27.0 °C[1] | High boiling point indicates low volatility under standard conditions, reducing inhalation risk. However, distillation or high-temperature reactions require a well-ventilated area or fume hood. |
| Density | 1.471 ± 0.06 g/cm³[1] | Denser than water. In case of a spill into an aqueous environment, it will sink. |
| XLogP3 | 4.7[1] | The high octanol-water partition coefficient suggests high lipophilicity and low water solubility. This indicates a potential for bioaccumulation and informs choices for solvent systems and extraction procedures. |
Hazard Analysis and Toxicological Profile
GHS Classification (Inferred from Isomers):
Based on data for structural isomers like 2-(Benzyloxy)-1-bromo-3-chlorobenzene and 4-(Benzyloxy)-1-bromo-2-chlorobenzene, the following GHS classifications should be assumed as a minimum precaution.[5][6]
Hazard Statements:
-
H302: Harmful if swallowed.[5]
Expert Analysis of Toxicological Risks:
-
Dermal and Eye Irritation: Halogenated aromatic compounds are well-documented skin and eye irritants.[7][8][9][10] The lipophilic nature of the molecule can disrupt cellular membranes in the skin, leading to irritation. Direct contact with the eyes can cause significant damage.
-
Respiratory Irritation: As a solid, the primary inhalation risk comes from airborne dust or aerosolized particles. Inhalation can irritate the mucous membranes and respiratory tract.[8][9]
-
Systemic Effects: Halogenated compounds as a class are associated with a range of more severe health effects, including potential impacts on the liver, kidneys, and thyroid.[11] While data for this specific molecule is absent, long-term or repeated high-level exposure should be avoided based on the principle of precaution.
-
Environmental Hazards: Many halogenated organic compounds are persistent in the environment and can be toxic to aquatic life.[8][12] They can exhibit poor biodegradability and a tendency to bioaccumulate.[12][13] All waste must be treated as hazardous.
Laboratory Safety and Handling Protocols
A self-validating system of safety protocols is one where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize exposure.
Engineering Controls: The First Line of Defense
The causality behind using engineering controls is to contain the hazard at its source, providing a passive layer of protection.
-
Chemical Fume Hood: All weighing, handling of stock containers, and reactions should be performed inside a certified chemical fume hood to prevent inhalation of dust or potential vapors from heated solutions.
-
Ventilated Enclosures: For procedures involving larger quantities or generating significant dust, a powder-containment hood or glovebox is recommended.
-
Safety Showers and Eyewash Stations: Ensure immediate and unobstructed access. These are critical for emergency response to skin or eye contact.[14]
Personal Protective Equipment (PPE) Selection
The choice of PPE is dictated by the predicted hazards. The following workflow illustrates the decision-making process for adequate protection.
Caption: PPE selection workflow based on identified hazards.
Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system where each step confirms the safety of the next.
-
Pre-Operation Review:
-
Confirm the location and operational status of the nearest safety shower and eyewash station.
-
Read and understand this guide and any relevant experimental procedures.
-
Ensure all required PPE is available and in good condition.
-
-
Preparation (inside a fume hood):
-
Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
Place an absorbent, disposable bench liner on the work surface.
-
Prepare all necessary equipment (spatulas, glassware, solvents) and a designated waste container.
-
-
Weighing and Transfer:
-
Tare a suitable container on a balance inside the fume hood.
-
Carefully open the stock bottle of 2-(Benzyloxy)-1-bromo-4-chlorobenzene. Avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of solid.
-
Securely close the stock bottle immediately after use.
-
Clean any minor spills on the balance or work surface with a damp cloth (using an appropriate solvent like isopropanol or ethanol) and dispose of it as hazardous waste.
-
-
Post-Handling:
Reactivity, Storage, and Disposal
Reactivity and Chemical Stability:
-
Stability: The compound is expected to be stable under normal laboratory storage conditions.[14]
-
Incompatible Materials: Avoid strong oxidizing agents.[14] Reactions with strong oxidizers could lead to vigorous, exothermic reactions and compromise the integrity of the molecule.
-
Hazardous Decomposition Products: Under combustion or extreme heat, decomposition may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide.[15]
Storage Protocol:
-
Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[6] A designated cabinet for toxic or reactive chemicals is appropriate.
-
Rationale: Sealing prevents moisture absorption and contamination. Dry conditions are crucial. Keeping it away from light prevents potential photochemical reactions.[14]
Waste Disposal:
-
Classification: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste.
-
Procedure:
Emergency and First-Aid Procedures
Rapid and correct response is critical to mitigating harm from accidental exposure.
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Methodological & Application
Synthesis of 2-(benzyloxy)-1-bromo-4-chlorobenzene from 2-bromo-4-chlorophenol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 2-(benzyloxy)-1-bromo-4-chlorobenzene, a key intermediate in the development of novel pharmaceuticals and functional materials. The protocol details a robust and efficient method for the benzylation of 2-bromo-4-chlorophenol utilizing the Williamson ether synthesis. This document outlines the reaction mechanism, provides a detailed step-by-step experimental procedure, and includes critical safety information and data presentation to ensure reproducible and safe execution in a laboratory setting.
Introduction
The benzylation of phenols is a fundamental transformation in organic synthesis, often employed to protect the hydroxyl group or to introduce a benzyl moiety as a core structural element.[1][2] The target molecule, 2-(benzyloxy)-1-bromo-4-chlorobenzene, serves as a versatile building block for creating more complex molecular architectures. The Williamson ether synthesis is the chosen method due to its reliability and broad applicability.[1][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating the starting phenol, acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion.[4][5]
Reaction Principle and Mechanism
The synthesis is a classic example of the Williamson ether synthesis.[3] The reaction is initiated by the deprotonation of the weakly acidic 2-bromo-4-chlorophenol with a suitable base, in this case, potassium carbonate, to form the corresponding phenoxide. This phenoxide is a potent nucleophile that subsequently attacks the benzyl bromide in an SN2 fashion.[4][5] The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.
Diagram of the Reaction Mechanism
Caption: Williamson Ether Synthesis Mechanism.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-(benzyloxy)-1-bromo-4-chlorobenzene.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |
| 2-Bromo-4-chlorophenol | C₆H₄BrClO | 207.45 | 695-96-5 | >98% | Sigma-Aldrich |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | >98% | Sigma-Aldrich |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | >99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | - | In-house preparation |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous | Fisher Scientific |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-chlorophenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phenol, followed by the addition of finely powdered potassium carbonate (1.5 eq).[6]
-
Addition of Benzyl Bromide: Stir the mixture at room temperature for 15 minutes. Subsequently, add benzyl bromide (1.1 eq) dropwise to the suspension.[6]
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed.[3]
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(benzyloxy)-1-bromo-4-chlorobenzene as a solid.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the synthesis.
Safety and Handling
2-Bromo-4-chlorophenol:
-
May cause respiratory irritation.[7]
-
Wear protective gloves, clothing, and eye/face protection.[7][9]
Benzyl Bromide:
-
Avoid contact with skin and eyes, and inhalation of vapor.[10]
Potassium Carbonate:
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform the reaction in a well-ventilated fume hood.
Characterization Data
The final product, 2-(benzyloxy)-1-bromo-4-chlorobenzene, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Melting Point: 50-52 °C[18]
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) will show aromatic protons from both the dichlorobromophenyl and benzyl groups, as well as a characteristic singlet for the benzylic methylene protons (around 5.1 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals will correspond to the carbons of the aromatic rings and the benzylic carbon.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (297.58 g/mol ), along with the characteristic isotopic pattern for bromine and chlorine.
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding route to 2-(benzyloxy)-1-bromo-4-chlorobenzene from 2-bromo-4-chlorophenol. The protocol detailed in this application note is straightforward and can be readily implemented in a standard organic synthesis laboratory. Adherence to the described safety precautions is essential for the safe execution of this procedure. The resulting product is a valuable intermediate for further synthetic transformations in drug discovery and materials science.
References
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- Benzyl bromide - SAFETY D
- Benzyl bromide - SAFETY DATA SHEET. (2010, September 3). Thermo Fisher Scientific.
- 2-Bromo-4-chlorophenol - Safety D
- BENZYL BROMIDE - Safety D
- Material Safety Data Sheet - Benzyl bromide, 98%. (2006, March 28). Cole-Parmer.
- Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. Benchchem.
- 2-Bromo-4-chlorophenol SDS, 695-96-5 Safety D
- Williamson ether synthesis. Wikipedia.
- Williamson Ether Synthesis. University of Missouri-St. Louis.
- 2-Bromo-4-chlorophenol 98 695-96-5. Sigma-Aldrich.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Safety Data Sheet: Potassium carbon
- Safety Data Sheet: Potassium carbon
- Potassium carbonate 119260 - Safety D
- Potassium carbonate anhydrous - Safety D
- SAFETY DATA SHEET Potassium Carbon
- Williamson ether synthesis. LibreTexts Chemistry.
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- The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Gaikwad, S. V., et al. (n.d.). CHEMOSELECTIVE C-BENZOYLATION OF PHENOLS BY USING ALCl3 UNDER SOLVENT-FREE CONDITIONS. Semantic Scholar.
- The Williamson Ether Synthesis. University of Colorado Boulder.
- SAFETY DATA SHEET - 4-Bromo-2-chlorophenol. Fisher Scientific.
- Bromochlorobenzene. Wikipedia.
- A Comparative Guide to the Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene. Benchchem.
- Supplementary Inform
- Guan, J., Wu, G., & Han, F. (2014). Selective Synthesis of 2-Benzyl-4-chlorophenol Catalyzed by Zn(OTf)2. Chinese Journal of Applied Chemistry.
- Application Notes and Protocols: Oxidation of the Benzyloxy Group in 2-(benzyloxy)-4-bromo-1-fluorobenzene. Benchchem.
- 2-Bromo-4-chlorophenol synthesis. ChemicalBook.
- 1-(BENZYLOXY)-2-BROMO-4-CHLOROBENZENE. Echemi.
- Method of making 2-bromo-4-chloro substituted phenols.
- 4-(Benzyloxy)-1-bromo-2-chlorobenzene. PubChem.
- Application of Statistical Experimental Design to Benzylation of p Chlorophenol. Semantic Scholar.
- Larsen, A. A. (n.d.). Reaction of ortho-chlorophenol and ortho-bromophenol with tertiary amyl and tertiary butyl alcohols in the presence of anhydrous aluminum chloride. Digital Repository.
- 4-Bromochlorobenzene(106-39-8) 1H NMR spectrum. ChemicalBook.
- 1-(benzyloxy)-4-bromo-2-chlorobenzene 98%. AChemBlock.
- o-CHLOROBROMOBENZENE. Organic Syntheses.
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Application Note: Chemoselective Suzuki Coupling of 2-(benzyloxy)-1-bromo-4-chlorobenzene
This Application Note is designed for researchers and process chemists optimizing the selective Suzuki-Miyaura cross-coupling of 2-(benzyloxy)-1-bromo-4-chlorobenzene . It synthesizes mechanistic theory with practical, field-proven protocols to ensure high chemoselectivity for the C-Br bond over the C-Cl bond.
Executive Summary & Mechanistic Rationale
The substrate 2-(benzyloxy)-1-bromo-4-chlorobenzene presents a classic chemoselectivity challenge in palladium-catalyzed cross-coupling. The molecule contains two electrophilic sites: the C-Br bond at position 1 and the C-Cl bond at position 4.
The Challenge: Sterics vs. Electronics
-
Electronic Control: The C-Br bond (BDE ~81 kcal/mol) is significantly weaker than the C-Cl bond (BDE ~96 kcal/mol), making oxidative addition at the bromine kinetically favored.
-
Steric Hindrance: The ortho-benzyloxy group introduces significant steric bulk near the bromine. While electronic factors favor Br-coupling, the steric environment can impede the approach of the palladium catalyst, potentially slowing the desired reaction and allowing competitive activation of the unhindered para-chloride (or hydrodehalogenation).
The Solution: Ligand-Controlled Selectivity
To achieve exclusive coupling at the C-Br position, the catalyst system must be active enough to overcome the ortho-steric hindrance but selective enough not to activate the stronger C-Cl bond.
Key Mechanistic Driver: The rate of oxidative addition (
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the targeted selective route.
Figure 1: Kinetic competition between C-Br and C-Cl oxidative addition. The green pathway represents the targeted selective transformation.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8][9] Protocol A is the standard industry workhorse for high selectivity. Protocol B is a high-activity variant for sterically demanding boronic acids.
Protocol A: The "Standard" High-Selectivity Method
Best for: Phenylboronic acid and simple aryl boronates.
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol, 297 mg)
-
Boronic Acid: 1.1 equiv[10]
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution, 2.5 equiv) -
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)
Procedure:
-
Setup: Charge a reaction vial with the substrate, boronic acid, and
. -
Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed solvent (5 mL/mmol) and aqueous base via syringe.
-
Reaction: Heat to 80°C (Do not exceed 90°C to prevent Cl-activation). Stir for 4–6 hours.
-
Monitoring: Check TLC/HPLC. Look for the disappearance of the starting bromide.
-
Note: If starting material remains but the reaction stalls, add 1 mol% fresh catalyst rather than increasing temperature.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4] Dry over
.[4]
Protocol B: The "Steric" Method (Buchwald Precatalysts)
Best for: Ortho-substituted boronic acids or if Protocol A is too slow due to the benzyloxy group.
Reagents:
-
Catalyst: XPhos Pd G2 (2 mol%) – XPhos is excellent for sterically hindered substrates but sufficiently selective for Br vs Cl at controlled temperatures.
-
Base:
(3.0 equiv) -
Solvent: THF/Water (10:1)
Procedure:
-
Reaction: Run at 60°C . The highly active LPd(0) species generated from XPhos Pd G2 facilitates oxidative addition at the hindered C-Br bond at lower temperatures, preserving the C-Cl bond.
Optimization & Troubleshooting Guide
Use the following logic flow to troubleshoot yield or selectivity issues.
Figure 2: Decision tree for reaction optimization based on HPLC/TLC feedback.
Quantitative Comparison of Conditions
| Variable | Recommendation | Impact on Selectivity (Br vs Cl) |
| Temperature | 60–80°C | Critical. >100°C risks C-Cl activation. |
| Catalyst | High selectivity (bulky ligands slow down Cl-addn). | |
| Catalyst | Good alternative; robust but slightly less selective than PPh3. | |
| Base | Mild. Strong bases (KOtBu) promote dehalogenation. | |
| Solvent | Toluene/Water | Biphasic systems often suppress homocoupling. |
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[6] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link
-
Organic Chemistry Portal. "Suzuki Coupling." Link
- Navarro, O., et al. "General Synthesis of Biaryls via the Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry, 2004, 69, 3173-3180. (Demonstrates selectivity profiles for mixed halides).
Sources
- 1. sciforum.net [sciforum.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Benzylation of Bromochlorophenols
Introduction & Chemical Context
Bromochlorophenols (e.g., 4-bromo-2-chlorophenol) are critical pharmacophores in the synthesis of agrochemicals, biocides, and pharmaceutical intermediates. The protection of the phenolic hydroxyl group via benzylation is a foundational step, often serving as a precursor for metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where the free phenol would otherwise poison the catalyst.
The Chemical Challenge
While the Williamson ether synthesis is a textbook reaction, bromochlorophenols present specific challenges:
-
Acidity vs. Nucleophilicity: The electron-withdrawing nature of the halogens (inductive effect) lowers the pKa of the phenol (approx. pKa 7.5–8.5) compared to unsubstituted phenol (pKa 10). While this facilitates deprotonation, the resulting phenoxide is less nucleophilic.
-
Steric Hindrance: Substituents at the ortho position (e.g., 2-chloro) create steric bulk that retards the
attack on the benzyl halide. -
Side Reactions: Incomplete conversion and the difficulty of separating excess benzyl bromide (a potent lachrymator) from the product are common process bottlenecks.
This guide provides three validated protocols ranging from standard laboratory synthesis to green, scalable phase-transfer catalysis.
Mechanistic Pathway[1]
The reaction proceeds via a bimolecular nucleophilic substitution (
Caption:
Experimental Protocols
Protocol A: The "Workhorse" Method (K₂CO₃ / DMF)
Best for: Small to medium scale (mg to g), general screening, and substrates with moderate steric hindrance.
Rationale: DMF is a polar aprotic solvent that solvates cations (K⁺) well but leaves the phenoxide anion "naked" and reactive. Potassium carbonate is mild enough to prevent side reactions but strong enough to deprotonate the acidic halophenol.
Materials:
-
4-Bromo-2-chlorophenol (1.0 equiv)[2]
-
Benzyl bromide (1.1 – 1.2 equiv)
-
Potassium Carbonate (
), anhydrous (1.5 – 2.0 equiv) -
DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)
-
Optional: Potassium Iodide (KI) (0.1 equiv) – catalyst to form more reactive benzyl iodide in situ (Finkelstein).
Procedure:
-
Dissolution: Charge a round-bottom flask with 4-bromo-2-chlorophenol and anhydrous DMF. Stir until dissolved.
-
Deprotonation: Add
. Stir at Room Temperature (RT) for 15–30 minutes. The solution may change color (often yellow/orange) as the phenoxide forms. -
Addition: Add Benzyl bromide dropwise. Caution: Lachrymator.
-
Reaction: Stir at RT for 2–4 hours. If the substrate is heavily hindered (e.g., 2,6-disubstituted), heat to 60°C.
-
Quench: Pour mixture into ice-cold water (5x reaction volume).
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine (1x) to remove DMF. Dry over
.
Protocol B: Rapid & Mild Method (Cs₂CO₃ / Acetone or MeCN)
Best for: Temperature-sensitive substrates, highly hindered phenols, or rapid throughput.
Rationale: Cesium carbonate (
Procedure:
-
Suspend 4-bromo-2-chlorophenol (1.0 equiv) and
(1.2 equiv) in Acetone or Acetonitrile (MeCN). -
Add Benzyl bromide (1.1 equiv).[3]
-
Reflux (approx. 56°C for acetone) for 1–2 hours.
-
Filtration: Cool and filter off the inorganic salts.
-
Concentration: Evaporate the solvent. This method often yields product clean enough to bypass aqueous workup, requiring only recrystallization.
Protocol C: Green & Scalable (Phase Transfer Catalysis)
Best for: Large scale (>100g), industrial applications, avoiding toxic solvents like DMF.
Rationale: Uses a biphasic system (Water/Toluene). A quaternary ammonium salt (TBAB) shuttles the phenoxide from the aqueous phase into the organic phase to react with benzyl bromide.
Materials:
-
Solvent: Toluene and Water (1:1 ratio).
-
Base: NaOH (20% aqueous solution).
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv).
Procedure:
-
Dissolve 4-bromo-2-chlorophenol in Toluene.
-
Add Benzyl bromide (1.1 equiv) and TBAB.
-
Add NaOH solution.[4]
-
Stir vigorously (high RPM is critical for emulsion) at 50–60°C for 4–6 hours.
-
Separation: Separate layers. The product is in the Toluene layer.
-
Purification: Wash Toluene layer with water. Evaporate solvent.[4][5][6][7]
Comparative Data & Selection Guide
Table 1: Reaction Condition Comparison
| Variable | Protocol A (K₂CO₃/DMF) | Protocol B (Cs₂CO₃/Acetone) | Protocol C (PTC/Toluene) |
| Reaction Rate | Moderate (2-6 h) | Fast (1-2 h) | Slow to Moderate (4-12 h) |
| Atom Economy | Moderate | Moderate | High (Uses NaOH, water) |
| Workup Difficulty | High (DMF removal) | Low (Filtration) | Low (Phase separation) |
| Cost | Low | High (Cs salts) | Very Low |
| Suitability | General Lab Scale | Sensitive/Hindered Substrates | Large Scale Production |
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal benzylation protocol based on scale and substrate structure.
Troubleshooting & Optimization
The "Excess Benzyl Bromide" Problem
A common issue is the persistence of unreacted benzyl bromide, which co-elutes with the product and is a severe irritant.
-
Solution 1 (Chemical Scavenging): After the reaction is complete, add Triethylamine (0.5 equiv) or a polymer-supported amine scavenger and stir for 30 mins. This converts excess BnBr into a water-soluble ammonium salt, which is easily washed away during extraction.
-
Solution 2 (Chromatography): Benzyl bromide has a very high Rf (moves with solvent front) in non-polar solvents. Use a Hexane flush before increasing polarity to elute the ether.
Low Yield with Ortho-Halogens
If the 2-chloro or 2-bromo substituent slows the reaction significantly:
-
Switch Solvent: Move from Acetone to DMF or DMSO (higher dielectric constant).
-
Add Catalyst: Add 10 mol% NaI or TBAI . The iodide displaces the bromide on the benzyl group to form Benzyl Iodide, which is approx. 100x more reactive (Finkelstein reaction).
References
-
BenchChem. (2025).[3][4] An In-depth Technical Guide to the Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene. Retrieved from
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from
-
Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications.[8] Retrieved from
-
Google Patents. (1980). Process for producing 4-bromo-2-chlorophenols (US4223166A). Retrieved from
-
ResearchGate. (2012). Discussion on Removing Benzyl Bromide from Reaction Mixtures. Retrieved from
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phasetransfer.com [phasetransfer.com]
Troubleshooting & Optimization
Technical Support Center: Selective Activation of Bromine over Chlorine in Pd-Catalyzed Couplings
Welcome to the technical support center dedicated to the chemoselective functionalization of C-Br bonds in the presence of C-Cl bonds. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the nuanced reactivity of di- and polyhalogenated arenes for sequential cross-coupling strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions with confidence.
Core Principles: Understanding the Basis of C-Br vs. C-Cl Selectivity
The ability to selectively activate a carbon-bromine bond over a carbon-chlorine bond is rooted in fundamental differences in their bond dissociation energies (BDE) and the kinetics of the oxidative addition step in the palladium catalytic cycle. The C-Br bond (approx. 71 kcal/mol) is weaker and more polarizable than the C-Cl bond (approx. 84 kcal/mol), making it inherently more reactive toward oxidative addition to a Pd(0) center.[1][2]
The rate-determining and selectivity-determining step is typically the oxidative addition of the aryl halide to the Pd(0) complex.[3] Therefore, reaction parameters must be tuned to favor the kinetically preferred C-Br activation while keeping the energy barrier for C-Cl activation insurmountably high under the reaction conditions. The primary levers at your disposal are the ligand, base, solvent, and temperature.
Caption: Key experimental parameters influencing selective C-Br bond activation.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction shows poor or no conversion of the aryl bromide, even though the C-Cl bond is untouched. What's going wrong?
Answer: This common issue points to a problem with the overall catalytic activity, rather than selectivity. Before adjusting parameters that affect selectivity, you must ensure the fundamental reaction is viable. The root cause often lies in catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.[4]
Causality & Solutions:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by trace oxygen.[5] Phosphine ligands can also be oxidized, rendering them ineffective.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents must be rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes.[5] Use fresh, high-purity palladium precatalysts and ligands. Some Pd(II) precatalysts require in-situ reduction; if this is inefficient, consider starting with a Pd(0) source like Pd₂(dba)₃.[5]
-
-
Reagent Integrity: Boronic acids, a common coupling partner in Suzuki reactions, can degrade over time or contain inhibitory impurities.[6] Bases can be hygroscopic and lose their potency.
-
Suboptimal Conditions: The chosen temperature may be too low for the catalytic system to turn over efficiently.
-
Solution: While high temperatures can compromise C-Br/C-Cl selectivity, a modest increase (e.g., from 60 °C to 80 °C) can sometimes initiate a sluggish reaction without significantly impacting selectivity.[5] Monitor the reaction carefully by TLC or LC-MS as you adjust.
-
Question 2: My reaction is working, but I'm seeing significant amounts of the product from C-Cl bond coupling, and even some di-substituted product. How can I improve selectivity?
Answer: This is the central challenge. A loss of selectivity means the energy barrier for C-Cl bond activation is being overcome. This is typically caused by a catalytic system that is too reactive or reaction conditions that are too harsh (e.g., excessive temperature or time).
Causality & Solutions:
-
Ligand Choice: This is the most critical factor. Highly electron-rich and sterically bulky ligands (e.g., many Buchwald-type biaryl phosphines or bulky N-heterocyclic carbenes) are designed to activate even inert C-Cl bonds.[8][9] While excellent for challenging couplings, they can be non-selective in a competitive environment.
-
Solution: Switch to a less activating ligand. For Suzuki couplings, classic ligands like PPh₃ or P(Cy)₃ can offer better selectivity, albeit sometimes at the cost of reaction rate.[10] The goal is to find a ligand that is just active enough to cleave the C-Br bond efficiently at a given temperature.[8] A ligand screen is often the most effective approach.
-
-
Temperature and Reaction Time: The activation energy for C-Cl cleavage is higher than for C-Br. As you increase the temperature, you provide the system with the energy needed to overcome this higher barrier, leading to a loss of selectivity.[11]
-
Solution: Run the reaction at the lowest possible temperature that still provides a reasonable rate for C-Br activation. Monitor the reaction closely and stop it as soon as the mono-bromo-substituted starting material is consumed. Prolonged reaction times, even at moderate temperatures, can lead to the slow accumulation of the C-Cl coupled product.
-
-
Solvent Effects: The solvent can influence catalyst speciation and reactivity. In some cases, polar oxygen-containing solvents like THF can promote mono-functionalization of dibromoarenes, while aromatic solvents may favor diarylation.[12][13]
-
Solution: If using a very reactive catalyst system, consider switching solvents. Aromatic solvents like toluene or ethereal solvents like dioxane are common starting points. The effect can be system-dependent, so screening may be necessary.[14]
-
Caption: Troubleshooting decision tree for poor C-Br/C-Cl selectivity.
Question 3: I am observing a significant amount of a byproduct where the bromine atom has been replaced by hydrogen (hydrodehalogenation). What causes this?
Answer: Hydrodehalogenation (or dehalogenation) is a common side reaction where the aryl halide is reduced instead of coupled.[11] This occurs when a hydride species is generated and participates in the catalytic cycle, leading to reductive elimination of Ar-H.
Causality & Solutions:
-
Hydride Sources: The hydride can originate from several sources. Certain bases, like alkoxides in the presence of trace water or alcohols, can generate hydrides. Solvents like alcohols or even amines used in Buchwald-Hartwig couplings can also be hydride donors, especially at elevated temperatures.[6][11]
-
Solution: Switch to a non-hydridic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[11] Use anhydrous, aprotic solvents (e.g., toluene, dioxane, THF). If a protic solvent is unavoidable, try to run the reaction at a lower temperature.
-
-
Reaction Conditions: High temperatures and long reaction times can exacerbate dehalogenation.
-
Solution: As with selectivity, use the mildest conditions possible. Once the desired reaction is complete, work up the reaction promptly to avoid byproduct formation.[11]
-
Question 4: My main byproduct is from the homocoupling of my boronic acid (in a Suzuki reaction). Why is this happening?
Answer: Boronic acid homocoupling (Glaser coupling) is primarily caused by the presence of oxygen in the reaction mixture.[5][6] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium. It can also interfere with the reduction of Pd(II) to Pd(0), leading to Pd(II) species that promote homocoupling.
Causality & Solutions:
-
Oxygen Contamination: This is the most frequent cause.[5]
-
Solution: Rigorous degassing of the solvent and reaction mixture is critical. Ensure all transfers are done under a positive pressure of inert gas.
-
-
Inefficient Precatalyst Activation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) state can sometimes consume the boronic acid or phosphine ligand in a process that generates homocoupled products.[5]
-
Solution: Consider starting with a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this potentially problematic in-situ reduction step.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best "all-around" catalyst system for selective C-Br coupling? A1: There is no single "best" system, as the optimal choice is substrate-dependent. However, a good starting point for Suzuki-Miyaura couplings is often a combination of a Pd(II) source like Pd(OAc)₂ with a moderately electron-rich, sterically accessible phosphine ligand like tricyclohexylphosphine (PCy₃) or triphenylphosphine (PPh₃), using a carbonate base (K₂CO₃ or Cs₂CO₃) in a solvent like toluene or dioxane/water at 60-80 °C.[10][15]
Q2: How critical is the choice of base? A2: The base is critical. In Suzuki couplings, it facilitates the transmetalation step.[5] In Buchwald-Hartwig aminations, it deprotonates the amine.[16] For selectivity, weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred over strong organic bases like NaOtBu or LHMDS, as the latter can promote side reactions like dehalogenation and may require more robust (and less selective) ligands to be effective.[7][11][17]
Q3: My mono-coupled product is precipitating from the reaction mixture. Is this a problem? A3: Yes, this can be a significant issue, especially when attempting a di-substitution. If the mono-substituted product is insoluble, it effectively removes itself from the reaction, preventing the second coupling from occurring.[18] This can be mistaken for high selectivity when it is actually a solubility problem.
- Solution: Screen for solvents in which both the starting material and the mono-coupled product are soluble at the reaction temperature. High-boiling point aromatic solvents (e.g., xylenes, chlorobenzene) or polar aprotic solvents (e.g., DMF, DMSO) may be necessary, but be aware that these can alter catalyst reactivity and selectivity.[18]
Exemplary Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling of a C-Br bond in a model substrate, 1-bromo-4-chlorobenzene.
Reaction: 1-bromo-4-chlorobenzene + Phenylboronic acid → 4-chloro-1,1'-biphenyl
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 1-Bromo-4-chlorobenzene | 191.45 | 1.0 | 1.0 | 191 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| PCy₃·HBF₄ | 368.27 | 0.04 | 0.04 | 14.7 mg |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| Toluene | - | - | - | 4.0 mL |
| Water | - | - | - | 1.0 mL |
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-bromo-4-chlorobenzene (191 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium acetate (4.5 mg, 0.02 mmol) and the ligand PCy₃·HBF₄ (14.7 mg, 0.04 mmol). Add these solids to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours. Check for the consumption of 1-bromo-4-chlorobenzene and the formation of the product, while ensuring the unreacted 4-chlorobiphenyl is not being consumed.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-chloro-1,1'-biphenyl.
Caption: General experimental workflow for selective Suzuki-Miyaura coupling.
References
-
Czako, B., & Kürti, L. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
Request PDF. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]
-
ACS Publications. (2025). Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. JACS Au. [Link]
-
Di Meo, F. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. ACS Omega. [Link]
-
DTU Research Database. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
-
ACS Publications. (2026). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand. Organometallics. [Link]
-
Chai, G., et al. (2013). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
PMC. (n.d.). Effective Activation of Strong C−Cl Bonds for Highly Selective Photosynthesis of Bibenzyl via Homo‐Coupling. [Link]
-
Indian Academy of Sciences. (n.d.). Metal ion-mediated selective activations of CH and C-CI bonds. [Link]
-
ResearchGate. (n.d.). Catalysis In C-Cl Activation. [Link]
-
ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
University of Johannesburg. (2007). Catalytic carbon-halogen bond activation: Trends in reactivity, selectivity, and solvation. [Link]
-
ACS Publications. (2026). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand. Organometallics. [Link]
-
ACS Publications. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
PMC. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. [Link]
-
Daugulis, O., & Shabani, S. (2005). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. ChemCatChem. [Link]
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- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
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- 6. Yoneda Labs [yonedalabs.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Preventing debromination side reactions during benzyl deprotection
Ticket ID: CHEMO-SELECT-001 Subject: Preventing Aryl Halide Reduction (Debromination) During Benzyl Ether Cleavage Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Diagnostic Overview: The Chemoselectivity Challenge
User Issue: You are attempting to remove a benzyl (Bn) protecting group via hydrogenolysis using Palladium on Carbon (Pd/C), but the reaction is concurrently removing an aryl bromide (or iodide) present on the scaffold.
Root Cause: Standard Pd/C is a non-discriminatory catalyst. The bond dissociation energy (BDE) of a benzylic C-O bond (~65 kcal/mol) is distinct from an aryl C-Br bond (~80 kcal/mol), but Palladium lowers the activation energy for both processes significantly.
-
Pathway A (Desired): Coordination of the benzylic oxygen to Pd, followed by hydrogenolytic cleavage.
-
Pathway B (Undesired): Oxidative addition of Pd(0) into the C-Br bond, followed by reductive elimination with hydride.
Mechanism of Failure (Visualization)
Figure 1: Mechanistic bifurcation showing the competition between desired debenzylation (Green) and undesired debromination (Red).
Protocol A: The Catalyst Poisoning Method (Pd/C-ethylenediamine)
Best For: Reactions requiring hydrogenation where the substrate is acid-sensitive.
This method, pioneered by Hironao Sajiki and colleagues, utilizes ethylenediamine (en) to selectively poison the highly active catalytic sites responsible for oxidative addition (C-Br cleavage) while leaving the sites for hydrogenolysis (C-O cleavage) active.
The Logic
Ethylenediamine acts as a bidentate ligand on the Pd surface. This coordination modifies the electronic density of the palladium and creates steric bulk, effectively shutting down the energy-demanding oxidative addition into the aryl halide bond.
Experimental Protocol
Reagents:
-
Substrate (1.0 equiv)
-
10% Pd/C (Standard unreduced, 5-10 wt% loading relative to substrate)
-
Ethylenediamine (en) (Commercial grade)
-
Solvent: Methanol (MeOH) or THF
Step-by-Step Workflow:
-
Catalyst Preparation (In-situ):
-
In a reaction flask, suspend 10% Pd/C in MeOH.
-
Add ethylenediamine (0.5 to 1.0 equiv relative to Pd metal, not the substrate).
-
Note: Stir this mixture for 10-15 minutes at room temperature before adding the substrate. This "pre-poisoning" step is critical.
-
-
Reaction Assembly:
-
Add the substrate to the catalyst mixture.[1]
-
Seal the vessel and purge with Hydrogen gas (balloon pressure is usually sufficient).
-
-
Monitoring:
-
Stir vigorously at Room Temperature (25°C).
-
Monitor via TLC/LCMS. The reaction rate will be slower than standard hydrogenolysis (expect 2–12 hours).
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the pad with MeOH.
-
Concentrate the filtrate.[2] (The ethylenediamine is volatile and/or water-soluble and easily removed).
-
Performance Data (Comparative):
| Catalyst System | Time (h) | Yield (Desired Phenol) | Yield (Debrominated Side-Product) |
| Pd/C (Standard) | 1.0 | 15% | 85% |
| Pd/C(en) | 4.5 | 96% | < 1% |
| Pd/C + Pyridine | 24.0 | 45% | 10% (Stalled) |
Protocol B: The Non-Hydrogenolytic Method (Lewis Acid)
Best For: Substrates strictly intolerant to metal/hydride or when Protocol A fails.
This method, optimized by Tokuyama and Fukuyama , avoids hydrogen entirely. It uses Boron Trichloride (
The Logic
coordinates to the ether oxygen, weakening the C-O bond. The bond breaks to form the phenol and a benzyl cation. Without a scavenger, the benzyl cation attacks the electron-rich phenol ring (polymerization/alkylation). Pentamethylbenzene is extremely electron-rich and traps the benzyl cation instantly.Experimental Protocol
Reagents:
-
Substrate (1.0 equiv)
- (1.0 M in CH2Cl2 or Hexanes)[5]
-
Pentamethylbenzene (3.0 – 4.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Setup:
-
Flame-dry a flask and cool to -78°C (Dry ice/Acetone bath).
-
Dissolve substrate and Pentamethylbenzene in dry DCM.
-
-
Addition:
-
Add
solution (1.5 to 3.0 equiv) dropwise over 5-10 minutes. -
Critical: Maintain -78°C. An exotherm can trigger side reactions.
-
-
Reaction:
-
Stir at -78°C for 30–60 minutes.
-
TLC usually shows rapid conversion.
-
-
Quench:
-
Workup:
-
Dilute with water/DCM. Extract.
-
The byproduct (benzyl-pentamethylbenzene) is non-polar and easily separated via column chromatography (elutes with hexanes).
-
Decision Matrix & Troubleshooting
Method Selection Guide
Figure 2: Decision matrix for selecting the appropriate deprotection strategy.
Troubleshooting FAQ
Q: I tried Protocol A (Pd/C(en)) but the reaction is stalled at 50% conversion.
-
A: The ethylenediamine poison slows the reaction significantly.
-
Fix 1: Increase hydrogen pressure (1 atm -> 3-5 atm).
-
Fix 2: Add fresh catalyst (pre-poisoned in a separate vial) to the mixture. Do not heat aggressively, as higher temps promote debromination.
-
Q: Can I use Pyridine or Triethylamine instead of Ethylenediamine?
-
A: You can, but they are less effective. Pyridine works moderately well but often requires much longer reaction times. Ethylenediamine's bidentate nature makes it a superior "site-blocker" for the specific crystal faces of Pd responsible for halide activation.
Q: In Protocol B, I see a new spot on TLC that isn't my product.
-
A: This is likely the benzyl-pentamethylbenzene scavenger adduct. It is not an impurity derived from your substrate. It usually runs very high (non-polar) on silica gel.
Q: Can I use this for Benzyl Esters too?
-
A: Yes. Protocol A (Pd/C(en)) is highly effective for benzyl esters and Cbz (carboxybenzyl) groups while retaining aryl halides. Protocol B is also effective but may transesterify or cleave sensitive esters if not kept strictly at -78°C.
Q: My molecule has a Nitro (-NO2) group. Will these methods reduce it?
-
A:
-
Protocol A: Yes, Pd/C(en) will likely reduce the nitro group to an amine.
-
Protocol B: No,
will generally tolerate a nitro group, making it the superior choice for Nitro+Bromo substrates.
-
References
-
The Sajiki Protocol (Pd/C-en)
- Hattori, K., Sajiki, H., & Hirota, K. (2001). The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. Tetrahedron.
- Note: This work establishes the foundation of using ethylenediamine as a selective poison.
-
The Tokuyama Protocol (BCl3/Pentamethylbenzene)
-
General Review on Hydrogenolysis
Sources
- 1. mdpi.com [mdpi.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
Navigating Regioselectivity: A Technical Guide for the Functionalization of 2-(Benzyloxy)-1-bromo-4-chlorobenzene
For Immediate Release
BURGOS, Spain – To address the nuanced challenges faced by researchers in the regioselective functionalization of polyhalogenated aromatic compounds, this technical support guide provides in-depth troubleshooting and frequently asked questions for reactions involving 2-(benzyloxy)-1-bromo-4-chlorobenzene. This document is intended to serve as a critical resource for scientists and professionals in drug development and organic synthesis, offering field-proven insights from senior application scientists.
The strategic functionalization of 2-(benzyloxy)-1-bromo-4-chlorobenzene presents a significant synthetic puzzle due to the competing reactivity of the C-Br and C-Cl bonds, as well as the influence of the benzyloxy directing group. Achieving desired regioselectivity is paramount for the successful synthesis of complex molecular targets. This guide is structured to provide both a systematic approach to overcoming common experimental hurdles and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: From Failed Reactions to Optimized Outcomes
This section addresses specific issues that may arise during the functionalization of 2-(benzyloxy)-1-bromo-4-chlorobenzene, providing potential causes and actionable solutions.
Issue 1: Incorrect Regioselectivity in Metal-Halogen Exchange
Observation: You are attempting a lithium-halogen exchange followed by quenching with an electrophile, but you observe functionalization at the C-4 position (originally C-Cl) instead of the desired C-1 position (originally C-Br), or a mixture of products.
Root Cause Analysis:
-
Kinetic vs. Thermodynamic Control: Lithium-halogen exchange is a rapid, often kinetically controlled process.[1] The relative rates of exchange for C-Br vs. C-Cl bonds are generally I > Br > Cl.[1] However, the electronic environment of the aromatic ring can influence this selectivity. The benzyloxy group is an ortho-para director, and its electronic influence, combined with the inductive effects of the halogens, can alter the expected reactivity.
-
Reaction Conditions: Temperature and the choice of organolithium reagent can significantly impact selectivity. While the C-Br bond is generally more reactive, under certain conditions, competing deprotonation or exchange at the C-Cl position can occur.
Solutions & Protocols:
-
Low-Temperature Protocol: To favor kinetic control and selective C-Br exchange, it is crucial to perform the reaction at very low temperatures.
-
Protocol 1: Selective Lithium-Bromine Exchange
-
Dissolve 2-(benzyloxy)-1-bromo-4-chlorobenzene (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise over 15 minutes.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile (1.2 equiv) at -78 °C and stir for an additional 1-2 hours before slowly warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
-
-
"Turbo-Grignard" for Milder Exchange: For substrates sensitive to strong organolithiums, a bromine-magnesium exchange using a "Turbo-Grignard" reagent like i-PrMgCl·LiCl can offer superior selectivity under milder conditions.[2]
-
Protocol 2: Selective Bromine-Magnesium Exchange
-
To a solution of 2-(benzyloxy)-1-bromo-4-chlorobenzene (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under argon, add i-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
The resulting Grignard reagent can then be used in subsequent cross-coupling reactions or quenched with an electrophile.
-
-
dot
Caption: Kinetic vs. Thermodynamic control in lithium-halogen exchange.
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Observation: You are performing a Suzuki-Miyaura or Sonogashira coupling, but the conversion of the starting material is low, or you observe significant amounts of homocoupling byproducts.
Root Cause Analysis:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and reaction conditions. Inefficient oxidative addition or slow transmetalation can lead to catalyst decomposition.
-
Reactivity Difference of Halides: Aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions.[3][4] The reaction conditions must be tailored to favor the reaction at the C-Br bond.
-
Base and Solvent Effects: The choice of base and solvent is critical for the efficiency of the transmetalation step in Suzuki-Miyaura coupling and for the overall catalytic cycle in Sonogashira coupling.[5][6]
Solutions & Protocols:
-
Optimized Suzuki-Miyaura Conditions:
-
Protocol 3: Regioselective Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine 2-(benzyloxy)-1-bromo-4-chlorobenzene (1.0 equiv), the desired boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add a 2:1 mixture of toluene and water (0.2 M).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add Pd(PPh₃)₄ (3 mol %) and heat the reaction to 90 °C for 12-16 hours under an argon atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
-
-
Sonogashira Coupling Considerations: For Sonogashira couplings, the use of a copper(I) co-catalyst is standard, although copper-free methods exist. The reactivity order is typically I > Br >> Cl, allowing for selective coupling at the C-Br position.[7][8]
| Parameter | Suzuki-Miyaura Coupling[9] | Sonogashira Coupling[7] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Pd(PPh₃)₄/CuI |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Et₃N, i-Pr₂NEt |
| Solvent | Toluene/H₂O, Dioxane/H₂O | THF, DMF |
| Temperature | 80-100 °C | Room Temp to 60 °C |
| Selectivity | High for C-Br over C-Cl | High for C-Br over C-Cl |
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Can I achieve functionalization ortho to the benzyloxy group via directed ortho-metalation (DoM)?
A1: Yes, the benzyloxy group can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C-3 position.[10] However, this requires a strong, non-nucleophilic base and careful temperature control to avoid competing reactions. The α-lithiobenzyloxy group, formed by reaction with t-BuLi, has been shown to be an effective DMG.[11][12] It's important to note that this approach competes with the inherent reactivity of the C-Br and C-Cl bonds, so reaction conditions must be finely tuned.
Q2: What is the expected order of reactivity for different cross-coupling reactions at the C-Br vs. C-Cl positions?
A2: For most palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > OTf > Br >> Cl.[8] This selectivity is primarily due to the difference in bond dissociation energies of the carbon-halogen bonds and the kinetics of the oxidative addition step. Therefore, it is generally straightforward to achieve selective functionalization at the C-Br position while leaving the C-Cl bond intact.
Q3: Are there any specific safety precautions to consider when working with organolithium reagents?
A3: Absolutely. Organolithium reagents such as n-butyllithium and t-butyllithium are highly pyrophoric and react violently with water and protic solvents. All reactions involving these reagents must be conducted under a strictly inert atmosphere (argon or nitrogen) in flame-dried glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and flame-resistant gloves, is mandatory. Always have a Class D fire extinguisher readily available.
Q4: How can I confirm the regioselectivity of my product?
A4: The most definitive method for confirming regioselectivity is through a combination of spectroscopic techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is invaluable for determining the substitution pattern on the aromatic ring. Additionally, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations that help to elucidate the regiochemistry. For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic Letters. (2020, August 3). α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. [Link]
-
PubMed. (2020, August 21). α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]
-
ResearchGate. (n.d.). α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions | Request PDF. [Link]
-
Organic Letters. (2000, June 17). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
The Journal of Organic Chemistry. (2022, March 14). Access to Diarylmethanols by Wittig Rearrangement of ortho-, meta-, and para-Benzyloxy-N-Butylbenzamides. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
ResearchGate. (2025, August 6). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | Request PDF. [Link]
-
Inorganic Chemistry Frontiers. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Springer. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
PMC. (n.d.). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. [Link]
-
Thieme. (2023, February 24). One-Pot Iron-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Aryl Bromides. [Link]
-
Frontiers. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]
-
University of Evansville. (n.d.). 25. The Grignard Reaction. [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. [Link]
-
PMC. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]
-
LinkedIn. (2025, October 16). Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Chemical Communications. (n.d.). Selective Kumada biaryl cross-coupling reaction enabled by an iron(iii) alkoxide–N-heterocyclic carbene catalyst system. [Link]
-
Organic Chemistry Portal. (n.d.). Inherent vs Apparent Chemoselectivity in the Kumada-Corriu Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Strategic Guide: C13 NMR Analysis of Benzyloxy-Bromo-Chlorobenzene
Distinguishing Regioisomers & Optimizing Solvent Systems
Executive Summary: The Structural Confirmation Challenge
In drug development, benzyloxy-bromo-chlorobenzene derivatives serve as critical scaffolds for biaryl coupling (Suzuki-Miyaura) and nucleophilic substitutions. However, the synthesis of these intermediates often yields a mixture of regioisomers (e.g., 1-(benzyloxy)-2-bromo-4-chlorobenzene vs. 1-(benzyloxy)-4-bromo-2-chlorobenzene) that are difficult to distinguish by Mass Spectrometry alone due to identical molecular weights and isotopic patterns.
This guide compares the performance of
-
Regioisomer Discrimination: Using the "Heavy Atom Effect" of Bromine to pinpoint substitution patterns.
-
Solvent System Performance: A comparative analysis of CDCl
vs. DMSO- for resolution and solubility.
Comparative Analysis: Distinguishing Regioisomers
The primary analytical challenge is distinguishing between the 2-bromo-4-chloro and 4-bromo-2-chloro isomers. While
The Diagnostic Mechanism: Substituent Chemical Shifts (SCS)
To interpret the spectrum, one must rely on the additivity of substituent effects. The critical differentiator is the Heavy Atom Effect of Bromine, which causes a significant upfield shift (shielding) on the ipso-carbon, unlike Chlorine which typically causes a downfield shift (deshielding) or a neutral effect relative to benzene.[1]
| Substituent | Effect on ipso-Carbon ( | Effect on ortho-Carbon ( | Mechanistic Driver |
| -OCH | +30.0 (Deshielding) | -14.0 (Shielding) | Strong Resonance ( |
| -Cl | +6.0 (Deshielding) | +0.4 (Neutral) | Inductive ( |
| -Br | -5.5 (Shielding) | +3.4 (Deshielding) | Heavy Atom Effect (Diamagnetic Shielding) |
Scenario Comparison: Isomer A vs. Isomer B
The table below predicts the chemical shifts for the quaternary carbons, which are the definitive markers for structural assignment.
Table 1: Predicted
| Carbon Position | Isomer A (1-benzyloxy-2-bromo-4-chlorobenzene) | Isomer B (1-benzyloxy-4-bromo-2-chlorobenzene) | Diagnostic Logic |
| C1 (C-O) | ~154 ppm | ~154 ppm | Similar environment; non-diagnostic. |
| C2 (ortho) | ~114 ppm (C-Br) | ~124 ppm (C-Cl) | CRITICAL: C-Br is shielded (~10 ppm upfield of C-Cl). |
| C4 (para) | ~127 ppm (C-Cl) | ~112 ppm (C-Br) | CRITICAL: C-Br at para position shifts upfield. |
| Benzyl | ~71 ppm | ~71 ppm | Non-diagnostic anchor signal. |
Solvent System Performance: CDCl vs. DMSO-
Choosing the right solvent is not merely about solubility; it affects peak resolution and chemical shift dispersion.
Table 2: Performance Comparison of NMR Solvents
| Feature | Chloroform-d ( | DMSO- | Recommendation |
| Solubility | Moderate for poly-halogenated ethers. | Excellent for polar/H-bonding intermediates. | Use DMSO if sample precipitates in CDCl |
| Residual Peak | 77.16 ppm (Triplet). | 39.52 ppm (Septet). | CDCl |
| Water Interference | Low (~1.56 ppm). | High (~3.33 ppm, broad). | DMSO is hygroscopic; dry sample thoroughly. |
| Chemical Shift Effect | Standard reference. | Polar/H-bonding leads to slight downfield shifts (+0.5 to +2.0 ppm). | CDCl |
| Cost | Low. | High. | Use CDCl |
Visualization: Logic Flow & Workflow
Diagram 1: Structural Elucidation Logic Tree
Caption: A decision tree for assigning regioisomers based on C-Br and C-Cl chemical shifts.
Diagram 2: Experimental Workflow
Caption: Step-by-step protocol for high-resolution C13 NMR acquisition.
Experimental Protocol: Self-Validating Methodology
To ensure data integrity, follow this "Self-Validating" protocol. This method ensures that the absence of a signal is not due to instrument error (e.g., saturation) but due to structural reality.
Step 1: Sample Preparation
-
Mass: Weigh 30–50 mg of the benzyloxy-bromo-chlorobenzene derivative. (Note:
C requires higher concentration than H). -
Solvent: Add 0.6 mL of CDCl
(99.8% D).-
Validation Check: If the solution is cloudy, sonicate. If cloudiness persists, switch to DMSO-
.
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Step 2: Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reasoning: Quaternary carbons (C-Br, C-Cl) have long
relaxation times. A short D1 will suppress these signals, making assignment impossible.
-
-
Number of Scans (NS): Minimum 512 scans (approx. 30 mins).
-
Spectral Width: 240 ppm (to capture carbonyls if oxidation occurred).
Step 3: Processing & Analysis
-
Exponential Multiplication: Apply a Line Broadening (LB) of 1.0 Hz to reduce noise.
-
Referencing: Set the center triplet of CDCl
to 77.16 ppm . -
Peak Picking: Enable "Peak Picking" for all signals >3x noise level.
References
-
BenchChem. (2025).[2] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from
-
Royal Society of Chemistry. (2017). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.[3] Retrieved from
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[4] Retrieved from
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[5] (Standard text for SCS Additivity Rules).
-
PubChem. (2025).[6] 1-Benzyloxy-4-bromo-2-chlorobenzene Compound Summary. Retrieved from
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Benzyloxy-4-bromo-2-chlorobenzene | C13H10BrClO | CID 10913524 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Standards for 2-(benzyloxy)-1-bromo-4-chlorobenzene
For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not a trivial specification; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the active pharmaceutical ingredient (API).[1] 2-(benzyloxy)-1-bromo-4-chlorobenzene, a versatile halogenated aromatic ether, serves as a key building block in the synthesis of complex organic molecules. Its utility, however, is directly proportional to its purity. This guide provides an in-depth technical comparison of high-purity reference standards versus standard-grade reagents of 2-(benzyloxy)-1-bromo-4-chlorobenzene, grounded in a robust High-Performance Liquid Chromatography (HPLC) analytical framework.
The narrative that follows is designed to move beyond a simple listing of specifications. It delves into the causality behind analytical choices, outlines a self-validating HPLC protocol, and provides a comparative analysis supported by experimental data principles.
The Analytical Imperative: Why Purity Matters
The molecular structure of 2-(benzyloxy)-1-bromo-4-chlorobenzene, featuring a benzyloxy group, a bromine atom, and a chlorine atom, presents a unique combination of reactivity and steric hindrance. Impurities in a batch of this intermediate can arise from several sources: unreacted starting materials, by-products from the synthesis process, or degradation products.[2] These impurities can have significant downstream consequences:
-
Process Reproducibility: Inconsistent purity levels between batches can lead to variable reaction kinetics and yields.
-
Impurity Carryover: An impurity in the starting material can be carried through the synthetic route, complicating purification of the final API.
-
Formation of Genotoxic Impurities: Certain impurities, particularly those related to the starting materials like benzyl halides, can be potential genotoxic impurities (PGTIs) and are subject to strict control limits.[3]
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such non-volatile organic compounds due to its high resolution and sensitivity.[4]
Strategic HPLC Method Development for Purity Determination
The primary challenge in developing an HPLC method for 2-(benzyloxy)-1-bromo-4-chlorobenzene is to achieve adequate resolution between the main component and its structurally similar potential impurities. Given the hydrophobic nature of the molecule, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[5]
Rationale for Method Parameters:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its broad applicability and strong hydrophobic retention of aromatic compounds. A column with a 250 mm length and 5 µm particle size provides the high efficiency needed for separating closely related impurities.[6]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. The gradient allows for the elution of a wide range of impurities with varying polarities, from early-eluting polar compounds to late-eluting non-polar by-products. The addition of a small amount of phosphoric acid (0.1%) to the aqueous phase helps to sharpen peaks by suppressing the ionization of any acidic silanol groups on the silica support.[6]
-
Detection: A UV detector set at 254 nm is appropriate, as the aromatic rings in the analyte and its likely impurities will have strong absorbance at this wavelength. A Photodiode Array (PDA) detector is even more advantageous as it can provide spectral information to aid in peak identification and purity assessment.
Experimental Protocol: Optimized Gradient RP-HPLC Method
This protocol describes a validated system for the purity analysis of 2-(benzyloxy)-1-bromo-4-chlorobenzene.
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV/PDA detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 60% B5-25 min: 60% to 95% B25-30 min: 95% B30-32 min: 95% to 60% B32-37 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2-(benzyloxy)-1-bromo-4-chlorobenzene sample.
-
Dissolve in 50.0 mL of acetonitrile to obtain a stock solution of 0.5 mg/mL.
-
Further dilute 1.0 mL of the stock solution to 100.0 mL with acetonitrile to prepare a working solution of 0.005 mg/mL (1.0% solution for impurity determination).
Impurity Profiling: A Synthesis-Based Approach
The most common synthetic route to 2-(benzyloxy)-1-bromo-4-chlorobenzene is the Williamson ether synthesis.[7][8] This reaction involves the deprotonation of 2-bromo-4-chlorophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide. Understanding this pathway is key to predicting potential impurities.
// Nodes for Reactants and Products Phenol [label="2-Bromo-4-chlorophenol\n(Starting Material)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BenzylHalide [label="Benzyl Halide\n(Starting Material)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-(benzyloxy)-1-bromo-4-chlorobenzene\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for Impurities Impurity1 [label="Unreacted Phenol", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity2 [label="Unreacted Benzyl Halide", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity3 [label="Dibenzyl Ether\n(By-product)", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity4 [label="Positional Isomer", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity5 [label="Benzyl Alcohol\n(Hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Phenol -> Product; BenzylHalide -> Product; Phenol -> Impurity1 [style=dashed, label="Incomplete Reaction"]; BenzylHalide -> Impurity2 [style=dashed, label="Incomplete Reaction"]; BenzylHalide -> Impurity3 [style=dashed, label="Self-Condensation"]; BenzylHalide -> Impurity5 [style=dashed, label="Hydrolysis"]; {rank=same; Phenol; BenzylHalide;} {rank=same; Impurity1; Impurity2; Impurity3; Impurity4; Impurity5;} } .dot Caption: Potential Impurity Origins in Synthesis.
Common Potential Impurities:
-
Starting Materials:
-
2-bromo-4-chlorophenol
-
Benzyl chloride or benzyl bromide
-
-
Process-Related By-products:
-
Dibenzyl ether: Formed by the self-condensation of the benzyl halide.
-
Positional Isomers: Small amounts of other isomers may form depending on the regioselectivity of the synthesis.
-
-
Degradation Products:
-
Benzyl alcohol: From the hydrolysis of the benzyl halide.
-
2-bromo-4-chlorophenol: From the cleavage of the ether linkage under certain conditions.
-
Comparative Analysis: High-Purity vs. Standard-Grade
The practical difference between a high-purity reference standard and a standard-grade reagent is starkly revealed by HPLC analysis. The following table provides a comparative summary based on typical acceptance criteria for pharmaceutical intermediates, which are often guided by ICH Q3A/B principles.[9]
| Parameter | High-Purity Reference Standard | Standard-Grade Reagent | Justification & Impact |
| Appearance | White to off-white crystalline solid | May be discolored (yellowish) | Discoloration can indicate the presence of chromophoric impurities or degradation. |
| Assay (by HPLC) | ≥ 99.5% | ≥ 95.0% | A lower assay value directly corresponds to a higher level of total impurities, impacting stoichiometry in subsequent reactions. |
| 2-bromo-4-chlorophenol | ≤ 0.10% | ≤ 1.0% | A key starting material; high levels suggest an incomplete reaction and can interfere with downstream chemistry. |
| Dibenzyl Ether | ≤ 0.15% | ≤ 2.0% | A common by-product that can be difficult to remove due to similar solubility properties. |
| Any Unspecified Impurity | ≤ 0.10% | ≤ 0.5% | Controls for unknown process-related impurities that could have unforeseen reactivity.[9] |
| Total Impurities | ≤ 0.50% | ≤ 5.0% | A critical quality attribute that dictates the overall purity and suitability of the material for cGMP applications. |
Conclusion
The quality of 2-(benzyloxy)-1-bromo-4-chlorobenzene is not a static parameter but a spectrum defined by its impurity profile. As demonstrated, a well-designed, gradient RP-HPLC method is essential for accurately quantifying this purity and differentiating a high-purity reference standard from a standard-grade reagent. For scientists engaged in drug discovery and development, insisting on high-purity intermediates, verified by robust analytical methods, is a foundational step in ensuring the reproducibility, safety, and success of their synthetic endeavors. The adoption of the principles and protocols outlined in this guide will empower researchers to make informed decisions about material quality, ultimately leading to more reliable and defensible scientific outcomes.
References
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. Available at: [Link]
-
The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. Available at: [Link]
-
Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. Available at: [Link]
-
Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. (1996). PubMed. Available at: [Link]
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2006). Chromatography Online. Available at: [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). MDPI. Available at: [Link]
-
Williamson Ether Synthesis. (2025). J&K Scientific LLC. Available at: [Link]
-
Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). ResearchGate. Available at: [Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. Available at: [Link]
-
HPLC Determination of Four Derivatives of Benzene. (2025). ResearchGate. Available at: [Link]
- A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4.Google Patents.
-
Williamson Ether Synthesis, Acidic Conditions & Cyclic Ethers. (2021). YouTube. Available at: [Link]
-
5 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Patsnap. Available at: [Link]
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.Google Patents.
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). RSC Publishing. Available at: [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Technical Comparison: HRMS Fragmentation Dynamics of Enzalutamide Impurity (CAS 690261-59-7) vs. Parent API
Topic: Mass spectrometry fragmentation pattern of CAS 690261-59-7 (Enzalutamide Carboxylic Acid Metabolite) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the development of androgen receptor signaling inhibitors, distinguishing the active pharmaceutical ingredient (API) from its hydrolytic degradants is critical for stability indicating assays (SIA) and pharmacokinetic profiling.
This guide provides an in-depth technical analysis of CAS 690261-59-7 , chemically known as 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid . This compound is the primary inactive metabolite (M1) and a key process-related impurity of Enzalutamide (Xtandi).
Unlike the parent drug, which relies on an amide tail for receptor binding, CAS 690261-59-7 features a carboxylic acid moiety. This structural divergence necessitates a distinct mass spectrometry strategy, shifting from the standard positive electrospray ionization (ESI+) used for Enzalutamide to a more sensitive negative mode (ESI-) or specific positive mode transitions to avoid isobaric interference with the active metabolite, N-desmethyl enzalutamide.
Compound Profile & Structural Divergence[1]
To understand the fragmentation, one must first map the structural differences that dictate ionization behavior.
| Feature | Enzalutamide (Parent) | N-Desmethyl Enzalutamide (Active Met.) | CAS 690261-59-7 (Acid Impurity) |
| CAS Number | 915087-33-1 | 1242137-16-1 | 690261-59-7 |
| Formula | C₂₁H₁₆F₄N₄O₂S | C₂₀H₁₄F₄N₄O₂S | C₂₀H₁₃F₄N₃O₃S |
| Monoisotopic Mass | 464.09 Da | 450.08 Da | 451.06 Da |
| Key Functional Group | N-methyl benzamide | Primary benzamide | Benzoic Acid |
| Primary Ionization | ESI (+) | ESI (+) | ESI (-) / ESI (+) |
| Precursor Ion | [M+H]⁺ 465.1 | [M+H]⁺ 451.1 | [M-H]⁻ 450.1 (Preferred) |
Comparative Fragmentation Analysis
The fragmentation patterns of Enzalutamide derivatives are driven by the stability of the thiohydantoin core and the biphenyl linkage .
A. The Parent Pathway (Enzalutamide)
In ESI+ (m/z 465), Enzalutamide typically fragments via the cleavage of the thiohydantoin ring or the amide tail.
-
Primary Transition: m/z 465 → 209[1]
-
Mechanism: The product ion m/z 209 corresponds to the 4-cyano-3-(trifluoromethyl)phenyl moiety attached to the nitrogen and partial ring structure. This is the "Head" of the molecule.
-
Secondary Transition: m/z 465 → 195 (Loss of the dimethyl group and tail rearrangement).
B. The Target Pathway (CAS 690261-59-7)
The carboxylic acid impurity presents a unique challenge. While it shares the "Head" group, the "Tail" is highly susceptible to decarboxylation and deprotonation.
Scenario 1: Negative Mode (Recommended for Specificity)
-
Precursor: [M-H]⁻ m/z 450.06
-
Primary Fragment: m/z 406 (Loss of CO₂).
-
Secondary Fragment: m/z 258 (Cleavage of the thiohydantoin core).
Scenario 2: Positive Mode (Isobaric Caution)
-
Precursor: [M+H]⁺ m/z 452.07
-
Risk: The precursor mass (452) is only 1 Da different from the N-desmethyl metabolite (451). Low-resolution quadrupoles may struggle to isolate these without crosstalk.
-
Fragment: m/z 196.
C. Diagnostic Comparison Table
| Parameter | Enzalutamide | CAS 690261-59-7 (Acid) | Specificity Note |
| Polarity | Positive | Negative | Negative mode eliminates interference from Parent/N-desmethyl. |
| Precursor (m/z) | 465.1 | 450.1 | The acid forms a stable anion. |
| Quantifier Ion | 209.1 | 406.1 | 406 represents [M-H-CO₂]⁻. |
| Qualifier Ion | 195.1 | 258.0 | 258 represents core cleavage. |
| Cone Voltage | 30-40 V | 25-35 V | Acids are often more fragile; lower energy prevents in-source fragmentation. |
Visualizing the Fragmentation Pathways
The following diagram illustrates the divergent pathways between the Parent drug and the Carboxylic Acid impurity, highlighting the diagnostic neutral losses.
Figure 1: Divergent fragmentation pathways. Note the diagnostic loss of CO2 for CAS 690261-59-7 in negative mode, contrasting with the tail cleavage of Enzalutamide.
Experimental Protocol: Self-Validating Workflow
To robustly characterize CAS 690261-59-7 in the presence of Enzalutamide, a polarity-switching or dedicated negative-mode run is required.
Materials
-
Standards: Enzalutamide (>99%), CAS 690261-59-7 (Ref Std).
-
Column: C18 (e.g., Acquity BEH or Kinetex), 1.7 µm, 2.1 x 50 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (for ESI+) OR 5mM Ammonium Acetate (pH 4.5) for ESI-.[2]
Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL plasma/matrix.
-
Add 200 µL Acetonitrile containing Internal Standard (e.g., Enzalutamide-d6).
-
Vortex (2 min) and Centrifuge (10 min, 15,000 x g).
-
Why: High organic content ensures solubility of the lipophilic parent and the acid impurity.
-
-
Chromatographic Separation:
-
Gradient: 30% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Validation Check: The acid (CAS 690261-59-7) is more polar than the parent. Expect it to elute earlier (approx. RRT 0.85 vs Parent).
-
-
Mass Spectrometry (Pol-Switching):
-
Period 1 (0-3 min): Negative Mode. Target m/z 450 -> 406. (Captures the Acid).
-
Period 2 (3-6 min): Positive Mode. Target m/z 465 -> 209.[1] (Captures the Parent).
-
Alternative: If using a fast-scanning instrument (e.g., Q-TOF or Orbitrap), acquire full scan MS1 data in both polarities simultaneously.
-
-
Data Processing:
-
Extract Ion Chromatograms (EIC) for 450.06 (Neg) and 465.09 (Pos).
-
Calculate Resolution (Rs) between the N-desmethyl metabolite (Pos, m/z 451) and the Acid (Neg, m/z 450) if running in the same polarity to ensure no isotopic overlap.
-
Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow utilizing polarity switching to maximize sensitivity for the acidic impurity.
References
-
European Medicines Agency (EMA). (2014). Assessment Report: Xtandi (Enzalutamide).[2][1] Procedure No. EMEA/H/C/002639/II/0014. Link
-
Bennett, D., et al. (2014). "Pharmacokinetics of Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer." Clinical Pharmacokinetics, 53(1), 74-80. Link
-
Puszkiel, A., et al. (2018).[6] "Quantitative Study of Impurities in Enzalutamide and Identification, Isolation, Characterization of Its Four Degradation Products Using HPLC, Semi-preparative LC, LC/ESI–MS and NMR Analyses." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Kim, H., et al. (2015). "Determination of enzalutamide in human plasma by LC–MS/MS: Application to a pharmacokinetic study." Journal of Chromatography B, 983, 74-80.[5] Link
Sources
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. allmpus.com [allmpus.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Quantitative Study of Impurities in Enzalutamide and Identification, Isolation, Characterization of Its Four Degradation Products Using HPLC, Semi-preparative LC, LC/ESI–MS and NMR Analyses | CoLab [colab.ws]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
